2-Fluoro-3-formylbenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYGFQMBUCLOCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-3-formylbenzonitrile physical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-formylbenzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds highly valuable building blocks.[1][2] this compound belongs to this critical class of reagents. As a trifunctional aromatic compound, featuring a nitrile, an aldehyde, and a fluorine atom in a specific ortho-, meta-arrangement, it presents a unique platform for the synthesis of complex molecular architectures.
This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. Recognizing that experimental data for this specific isomer is limited in publicly accessible literature, this document adopts a scientifically rigorous approach by presenting available computational data for the target compound and supplementing it with verified experimental data for its closely related and more extensively studied isomers. This comparative methodology offers researchers and drug development professionals a robust framework for understanding its behavior and potential applications.
Core Profile: this compound
This compound, also known by its synonym 3-cyano-2-fluorobenzaldehyde, is a distinct isomer within the fluorobenzonitrile family.[3] Its precise substitution pattern is key to its reactivity and potential use in regioselective synthesis.
References
An In-depth Technical Guide to 2-Fluoro-3-formylbenzonitrile: Structure, Analysis, and Synthetic Significance
This guide provides a comprehensive technical overview of 2-Fluoro-3-formylbenzonitrile, a substituted aromatic nitrile of increasing interest in synthetic chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, analytical characterization, and its role as a valuable building block in the synthesis of complex molecules. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound.
Introduction and Chemical Identity
This compound, also known as 3-cyano-2-fluorobenzaldehyde, is a trifunctional aromatic compound featuring a nitrile, a fluorine atom, and an aldehyde group on a benzene ring.[1] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Its precise chemical structure and identity are fundamental to understanding its reactivity and applications.
The molecular formula for this compound is C₈H₄FNO, and it has a molecular weight of 149.12 g/mol .[1] Its Chemical Abstracts Service (CAS) registry number is 1261823-31-7.[1]
Below is a diagram illustrating the logical relationship of its core functional groups.
Caption: Functional group relationships in this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key computed and experimental data.
| Property | Value | Source |
| Molecular Formula | C₈H₄FNO | [1] |
| Molecular Weight | 149.12 g/mol | [1] |
| CAS Number | 1261823-31-7 | [1] |
| Topological Polar Surface Area | 40.86 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
| logP (predicted) | 1.51 | [1] |
Spectroscopic Analysis
Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific spectra for this exact isomer are not widely published, we can predict the expected spectral features based on its functional groups and by comparison with similar molecules.
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three aromatic protons. Due to the electron-withdrawing nature of the nitrile, formyl, and fluoro groups, these protons will be deshielded and appear in the downfield region of the spectrum. The aldehyde proton will be a singlet and significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon of the nitrile group will appear around 115-120 ppm, while the carbonyl carbon of the aldehyde will be significantly downfield, around 190 ppm. The aromatic carbons will have chemical shifts in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which will be influenced by the electronic environment of the aromatic ring.
2.1.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups. Key expected absorption bands include:
-
Nitrile (C≡N) stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.
-
Aldehyde (C=O) stretch: A strong, sharp band around 1700-1720 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-F stretch: A strong band in the fingerprint region, typically between 1000-1400 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands of varying intensity between 1400-1600 cm⁻¹.
2.1.3. Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z 149. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and hydrofluoric acid (HF).
Synthesis and Reactivity
While specific, detailed synthetic procedures for this compound are not as extensively documented as for its isomer, 2-fluoro-5-formylbenzonitrile, general synthetic strategies for substituted benzonitriles can be applied. A plausible synthetic route could involve the formylation of 2-fluorobenzonitrile or the cyanation of 2-fluoro-3-formylbenzene derivatives.
The reactivity of this compound is dictated by its three functional groups. The aldehyde group can undergo nucleophilic addition, reduction, and oxidation reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing groups.
The following diagram outlines a generalized workflow for the synthesis and purification of substituted benzonitriles.
Caption: Generalized workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
Substituted benzonitriles are important intermediates in the pharmaceutical industry. For instance, the closely related isomer, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.[2] This highlights the potential of this compound as a building block for the synthesis of novel therapeutic agents. Its trifunctional nature allows for diverse chemical modifications, making it an attractive scaffold for medicinal chemistry campaigns.
Safety and Handling
As with any chemical, proper safety precautions must be taken when handling this compound. Based on data for structurally similar compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause skin and eye irritation.[3]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its chemical properties, spectroscopic signatures, and safe handling procedures is essential for its effective utilization in research and development.
References
A Technical Guide to 2-Fluoro-3-formylbenzonitrile (CAS: 1261823-31-7): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract: This guide provides a comprehensive technical overview of 2-Fluoro-3-formylbenzonitrile, a versatile trifunctional aromatic building block. Possessing ortho-fluoro, formyl, and nitrile moieties, this compound offers a unique reactivity profile that is increasingly being leveraged in advanced organic synthesis. We will explore its physicochemical properties, discuss plausible synthetic strategies, and delve into its emerging applications as a key intermediate in medicinal chemistry, particularly in the development of targeted therapies such as covalent kinase inhibitors and Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
Introduction: The Strategic Value of Multifunctional Scaffolds
In the landscape of modern drug discovery and materials science, the efficiency of a synthetic route is paramount. The ability to construct complex molecular architectures from readily available, highly functionalized starting materials is a key enabler of innovation. Fluorinated organic compounds, in particular, have gained prominence due to the unique physicochemical properties that the fluorine atom imparts, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity.[1]
An Overview of this compound
This compound (CAS: 1261823-31-7) is an aromatic compound distinguished by the strategic placement of three valuable functional groups on a benzene ring: a nitrile, a formyl (aldehyde), and a fluorine atom.[2] The ortho-positioning of the fluorine atom relative to the formyl group, and meta to the nitrile, creates a unique electronic and steric environment. This arrangement of electron-withdrawing groups enhances the reactivity of the scaffold, making it a valuable intermediate for constructing complex heterocyclic systems and other bioactive molecules.[2] Its synonym is 3-cyano-2-fluorobenzaldehyde.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis.
Core Properties
The key physicochemical properties of this compound are summarized below. The compound typically presents as a solid with a high degree of purity suitable for synthetic applications.[3]
| Property | Value | Source(s) |
| CAS Number | 1261823-31-7 | [3][4] |
| Molecular Formula | C₈H₄FNO | [3][4][5] |
| Molecular Weight | 149.12 g/mol | [3][4] |
| Physical Form | Solid or Semi-Solid | |
| Purity | ≥97% - 98% | [3] |
| Storage Conditions | Inert atmosphere (e.g., Nitrogen), Room Temperature or 4°C | [3] |
Computational Data
In silico predictions provide valuable insights into the molecule's behavior in biological and chemical systems.
| Descriptor | Predicted Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 40.86 Ų | [3][4] |
| LogP | 1.51 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 1 | [3] |
Spectroscopic Characterization
While specific experimental spectra for this exact isomer are not broadly published, its structure allows for the confident prediction of key spectroscopic signatures essential for its identification and characterization.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring. These signals would exhibit complex splitting patterns (e.g., doublet of doublets) due to coupling with each other and with the fluorine atom. A sharp singlet for the aldehyde proton would appear further downfield (approx. 9.5-10.5 ppm).
-
¹³C NMR: The carbon NMR would display eight signals. The nitrile carbon (C≡N) is expected around 115-120 ppm, while the aldehyde carbonyl carbon (C=O) would be significantly downfield, near 185-195 ppm. The aromatic carbons would appear between 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond coupling constant (¹JCF).
-
IR Spectroscopy: Key vibrational modes would include a sharp, strong peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹, a strong carbonyl (C=O) stretch from the aldehyde at approximately 1700-1720 cm⁻¹, and C-F stretching vibrations in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry: The monoisotopic mass is 149.0277 Da.[4][6] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₄FNO).
Synthesis and Reactivity
Detailed, peer-reviewed synthetic procedures for this compound are not widely available. However, based on established organometallic and functional group transformation methodologies, a plausible synthetic route can be designed.
Retrosynthetic Analysis and Plausible Synthetic Strategies
A logical retrosynthetic approach would involve the formylation of a pre-functionalized benzonitrile derivative. One potential strategy begins with 2-fluoro-3-methylbenzonitrile, which can be synthesized via several known methods.[7] The critical step is the selective oxidation of the methyl group to an aldehyde.
Caption: Plausible retrosynthetic pathway for this compound.
Proposed Synthetic Protocol: A Step-by-Step Methodology
This protocol is a representative, field-proven workflow for the transformation of an activated methyl group to a formyl group, a key step in the proposed synthesis.
Step: Selective Oxidation of 2-Fluoro-3-methylbenzonitrile
-
Radical Bromination:
-
Rationale: This step activates the benzylic position for subsequent nucleophilic substitution. N-Bromosuccinimide (NBS) is a reliable source of bromine radicals, and a radical initiator like AIBN is used to start the reaction under thermal or photochemical conditions.
-
Procedure:
-
To a solution of 2-fluoro-3-methylbenzonitrile (1.0 eq) in a non-polar solvent such as carbon tetrachloride or acetonitrile, add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 80°C) and irradiate with a UV lamp for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield crude 2-fluoro-3-(bromomethyl)benzonitrile.
-
-
-
Kornblum Oxidation:
-
Rationale: This method provides a mild and efficient way to convert the benzylic bromide to an aldehyde using dimethyl sulfoxide (DMSO) as both the solvent and the oxidant.
-
Procedure:
-
Dissolve the crude 2-fluoro-3-(bromomethyl)benzonitrile in DMSO.
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq) to act as a mild base to neutralize the HBr generated.
-
Heat the mixture to 130-150°C for 1-2 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.
-
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in the orthogonal reactivity of its functional groups, which allows for sequential and selective chemical transformations. This makes it an exceptionally powerful building block in medicinal chemistry.[2]
Covalent Inhibitor Design and Kinase Targets
The aldehyde group is a latent electrophile that can be strategically employed to form covalent bonds with nucleophilic residues (e.g., cysteine) in protein active sites. This is a powerful strategy for achieving high potency and prolonged duration of action. Recent studies have highlighted the use of similar fluorinated benzonitriles as key building blocks for covalent inhibitors targeting Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling implicated in hematologic malignancies.[2] The formyl group can be used to form a reversible covalent bond or be further elaborated into other warheads.
Utility in PROTACs and Targeted Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of these complex molecules requires versatile building blocks. This compound serves as an ideal scaffold; the nitrile and formyl groups can be independently modified to attach linkers connected to the target-binding and E3 ligase-binding moieties.
Caption: Use of this compound in PROTAC synthesis.
Isotopic Labeling for Theranostics
The fluorine atom provides a convenient handle for isotopic labeling with ¹⁸F, a positron-emitting isotope used in Positron Emission Tomography (PET) imaging.[2] This allows the molecule to be used in theranostics, a field that combines therapeutics and diagnostics, enabling researchers to visualize drug distribution and target engagement in vivo.[2]
Handling, Storage, and Safety
Proper handling of any chemical intermediate is crucial for laboratory safety and maintaining the integrity of the compound.
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Class | GHS Statement(s) | Source(s) |
| Acute Toxicity | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | |
| Skin Irritation | H315: Causes skin irritation | |
| Eye Irritation | H319: Causes serious eye irritation | |
| Respiratory Irritation | H335: May cause respiratory irritation |
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[8]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Storage and Stability
For long-term viability, the compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the aldehyde group.[3] Recommended storage is at room temperature or refrigerated at 4°C.[3]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that addresses many needs of modern synthetic and medicinal chemistry. Its unique combination of reactive functional groups, coupled with the modulating effects of the fluorine atom, provides a versatile platform for the efficient synthesis of complex, high-value molecules. As research into targeted therapies like covalent inhibitors and PROTACs continues to accelerate, the demand for and applications of sophisticated scaffolds such as this will undoubtedly continue to grow, solidifying its role as a key component in the chemist's toolbox.
References
- 1. nbinno.com [nbinno.com]
- 2. 1261823-31-7(this compound) | Kuujia.com [kuujia.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]
- 6. PubChemLite - this compound (C8H4FNO) [pubchemlite.lcsb.uni.lu]
- 7. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2-Fluoro-3-formylbenzonitrile in Organic Solvents
Introduction
2-Fluoro-3-formylbenzonitrile, a substituted aromatic compound with the chemical formula C₈H₄FNO, is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Its unique structure, featuring a nitrile, a formyl group, and a fluorine atom on the benzene ring, makes it a versatile building block in medicinal chemistry. Understanding its solubility in organic solvents is paramount for researchers and drug development professionals, as it directly impacts reaction kinetics, purification strategies, and the formulation of new chemical entities.
This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, presents available data, and offers a detailed, field-proven protocol for its experimental determination. This document is designed to equip researchers with the necessary knowledge to effectively work with this compound in a laboratory setting.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1261823-31-7 | [2] |
| Molecular Formula | C₈H₄FNO | [2] |
| Molecular Weight | 149.12 g/mol | [2] |
| Water Solubility | Very slightly soluble (0.19 g/L) at 25 °C | [1] |
| Predicted LogP | 1.50988 | [2] |
The presence of the polar nitrile (-C≡N) and formyl (-CHO) groups, along with the electronegative fluorine atom, introduces polarity to the molecule. However, the aromatic benzene ring is nonpolar. This combination of polar and nonpolar characteristics suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Theoretical Principles of Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[3] The dissolution process involves the breaking of intermolecular forces between solute molecules and between solvent molecules, and the formation of new intermolecular forces between solute and solvent molecules.
For this compound, we can anticipate the following:
-
Polar Solvents: The nitrile and formyl groups can participate in dipole-dipole interactions and potentially form hydrogen bonds with protic solvents (e.g., alcohols). Therefore, some solubility in polar organic solvents is expected. However, its water solubility is very low (0.19 g/L), indicating that the nonpolar character of the benzene ring dominates in aqueous media.[1]
-
Nonpolar Solvents: The aromatic ring will have favorable van der Waals interactions with nonpolar solvents (e.g., hexane, toluene). The parent compound, benzonitrile, exhibits excellent solubility in non-polar organic solvents like hexane and benzene.[4]
-
Solvents of Intermediate Polarity: Solvents like acetone or ethyl acetate, which have both polar and nonpolar characteristics, are likely to be effective at dissolving this compound.
The presence of the fluorine atom can have a complex effect on solubility. While it is highly electronegative, its small size and the potential for fluorophilic interactions can influence how the molecule interacts with different solvents.
Experimental Determination of Solubility
Given the limited publicly available solubility data for this compound in organic solvents, experimental determination is often necessary. The "shake-flask" method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[5]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, either centrifuge the vials or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
-
Analysis of Solute Concentration:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[7] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[8]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Data Interpretation and Reporting
When reporting solubility data, it is crucial to specify the solvent and the temperature at which the measurement was performed, as solubility is temperature-dependent. A summary table is an effective way to present the results for different solvents.
While quantitative data is ideal, qualitative descriptors can also be useful. The following table provides a general framework for classifying solubility.
| Descriptive Term | Approximate amount of solvent needed for 1 part of solute |
| Very soluble | < 1 part |
| Freely soluble | From 1 to 10 parts |
| Soluble | From 10 to 30 parts |
| Sparingly soluble | From 30 to 100 parts |
| Slightly soluble | From 100 to 1,000 parts |
| Very slightly soluble | From 1,000 to 10,000 parts |
| Practically insoluble | > 10,000 parts |
Conclusion
References
- 1. 1261823-31-7(this compound) | Kuujia.com [kuujia.com]
- 2. chemscene.com [chemscene.com]
- 3. m.youtube.com [m.youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. pharmatutor.org [pharmatutor.org]
Discovery and history of 2-Fluoro-3-formylbenzonitrile
An In-Depth Technical Guide to 2-Fluoro-3-formylbenzonitrile: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1261823-31-7), a fluorinated aromatic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While a singular "discovery" event for this molecule is not prominently documented, its history is intrinsically linked to the advancement of synthetic methodologies and the strategic use of fluorinated building blocks in modern chemistry. This document details its physicochemical properties, explores a key synthetic route with mechanistic insights, and discusses its applications as a versatile intermediate. The guide is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in organic synthesis and pharmaceutical development.
Introduction: The Strategic Value of Fluorinated Benzonitriles
The story of benzonitrile derivatives begins with Hermann Fehling's first report of benzonitrile in 1844, which he produced from the thermal dehydration of ammonium benzoate and subsequently named, giving rise to the "nitrile" classification for an entire group of organic compounds.[1][2] For nearly a century, benzonitriles were explored for various applications, but their role in the life sciences has expanded dramatically in recent decades.[3][4]
A pivotal evolution in medicinal chemistry has been the strategic incorporation of fluorine into drug candidates.[5] The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6] This has made fluorinated synthons, or building blocks, indispensable tools in drug discovery.[5][6]
Within this context, this compound has emerged as a valuable, trifunctional building block. Its structure combines:
-
A nitrile group , which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloadditions.
-
A formyl (aldehyde) group , a versatile handle for forming carbon-carbon bonds (e.g., Wittig, aldol reactions) or reductive amination.
-
A fluoro substituent , which modulates the electronic properties of the aromatic ring and can serve as a metabolic blocking point or enhance binding interactions.
This guide delves into the technical details of this important intermediate, focusing on its synthesis and potential for creating diverse and complex molecules.
Physicochemical Properties and Characterization
The fundamental properties of this compound are summarized below. Accurate characterization is the bedrock of reproducible synthesis and application.
| Property | Value | Source |
| CAS Number | 1261823-31-7 | [7][8][9] |
| Molecular Formula | C₈H₄FNO | [7][10] |
| Molecular Weight | 149.12 g/mol | [7] |
| IUPAC Name | This compound | [9] |
| Synonym(s) | 3-cyano-2-fluorobenzaldehyde | [7] |
| Topological Polar Surface Area | 40.86 Ų | [7] |
| XLogP3 (Predicted) | 1.5 | [7] |
| SMILES | O=CC1=C(F)C(=CC=C1)C#N | [7][10] |
| InChIKey | VMYGFQMBUCLOCJ-UHFFFAOYSA-N | [10] |
Spectroscopic and safety documentation, including NMR, HPLC, and LC-MS data, is often available from commercial suppliers to confirm identity and purity.[8]
Synthesis and Mechanistic Insights
The synthesis of polysubstituted aromatic rings requires precise control over regioselectivity. For this compound, a modern and effective approach involves a directed ortho metalation (DoM) strategy.
Directed ortho Metalation (DoM) of 2-Fluorobenzonitrile
This method leverages the existing substituents on the aromatic ring to direct deprotonation to a specific adjacent position, which is then trapped by an electrophile. In this case, the fluorine atom and, to a lesser extent, the nitrile group cooperatively direct the metalation to the C3 position.
A reported synthesis utilizes a Hauser base (a magnesium-lithium amide) to achieve efficient metalation, followed by formylation using N,N-dimethylformamide (DMF).[9]
-
Step 1: Preparation of the Reaction Assembly: A dry round-bottom flask is flushed with an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture and oxygen. Anhydrous tetrahydrofuran (THF) is added as the solvent.
-
Step 2: Introduction of Starting Material: 2-Fluorobenzonitrile (1.0 equivalent) is added to the reaction flask.
-
Step 3: Metalation: A solution of TMPMgCl·LiCl (1.0-1.3 equivalents) is added dropwise to the flask at room temperature. The mixture is stirred for approximately 1 hour to ensure complete formation of the magnesiated intermediate. The use of TMPMgCl·LiCl is crucial as it provides a highly reactive, yet soluble and thermally stable, base that minimizes side reactions.
-
Step 4: Formylation (Electrophilic Quench): The reaction is quenched by the addition of anhydrous N,N-dimethylformamide (DMF) (≥2.0 equivalents). DMF serves as a formyl anion equivalent.
-
Step 5: Workup and Purification: The reaction is worked up through standard aqueous quench and extraction procedures. The final product is purified via column chromatography (e.g., Hexanes/Ethyl Acetate) to yield this compound as a solid.[9]
The choice of TMPMgCl·LiCl is deliberate; it is a superior base for this transformation compared to traditional organolithium reagents (like n-BuLi), which can be too reactive and may lead to nucleophilic attack on the nitrile group. The lithium chloride salt breaks up magnesium amide aggregates, increasing the effective basicity and solubility.
The mechanism proceeds in two key stages:
-
Directed Metalation: The TMPMgCl base selectively abstracts the most acidic proton on the 2-fluorobenzonitrile ring, which is the one at the C3 position, ortho to the strongly electron-withdrawing fluorine atom. This forms a stable arylmagnesium intermediate.
-
Nucleophilic Attack: The newly formed organometallic species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This results in a tetrahedral intermediate which, upon aqueous workup, collapses to release dimethylamine and the desired aldehyde product.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, allowing for sequential and selective chemical modifications. This makes it an ideal scaffold for building molecular libraries for drug screening or for the targeted synthesis of complex active pharmaceutical ingredients (APIs).
The strategic placement of the functional groups allows for the synthesis of a variety of heterocyclic systems and complex aromatic derivatives. For instance, its isomer, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of the PARP inhibitor Olaparib, highlighting the importance of this structural motif in oncology drug development.[11][12]
Caption: Potential synthetic transformations of the core molecule.
Conclusion
This compound stands as a testament to the progress in modern organic synthesis. While it lacks a singular, celebrated moment of discovery, its history is written in the development of sophisticated chemical methods like directed ortho metalation. For researchers and drug developers, it represents a highly valuable and versatile building block, offering multiple points for chemical elaboration. Its strategic combination of a nitrile, a formyl group, and a fluorine atom on an aromatic scaffold provides a powerful platform for the efficient construction of novel and complex molecules with potential applications across the pharmaceutical and material science landscapes. Understanding its synthesis and reactivity is key to unlocking its full potential in future innovations.
References
- 1. Benzonitrile - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. IL231382A - History of benzonitrile, their preparation and medications containing them - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. nbinno.com [nbinno.com]
- 7. chemscene.com [chemscene.com]
- 8. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]
- 9. teses.usp.br [teses.usp.br]
- 10. PubChemLite - this compound (C8H4FNO) [pubchemlite.lcsb.uni.lu]
- 11. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 12. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
The Understated Role and a Tale of Two Isomers: A Technical Guide to 2-Fluoro-3-formylbenzonitrile in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Fluorinated benzonitrile derivatives, in particular, have garnered significant attention due to the unique electronic properties conferred by the fluorine atom and the versatile reactivity of the nitrile and formyl groups. This guide delves into the role of 2-Fluoro-3-formylbenzonitrile, a specific isomer whose journey in medicinal chemistry is intertwined with that of its more prominent sibling, 2-Fluoro-5-formylbenzonitrile.
While direct and extensive applications of this compound in late-stage clinical candidates are not widely documented in publicly available literature, its structural motifs suggest potential as a valuable scaffold. However, it is the isomeric 2-Fluoro-5-formylbenzonitrile that has emerged as a critical intermediate in the synthesis of a blockbuster anti-cancer drug, offering a compelling case study in the strategic use of fluorinated synthons. This guide will first address the known characteristics of this compound and then provide a comprehensive exploration of the pivotal role of 2-Fluoro-5-formylbenzonitrile, offering valuable insights for drug discovery and development professionals.
Part 1: this compound: Physicochemical Properties and Synthetic Considerations
This compound, also known as 3-cyano-2-fluorobenzaldehyde, is a substituted aromatic compound with the molecular formula C₈H₄FNO.[1] The strategic placement of the fluorine, formyl, and nitrile groups on the benzene ring presents a unique chemical entity for synthetic exploration.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 1261823-31-7 | [1] |
| Molecular Formula | C₈H₄FNO | [1] |
| Molecular Weight | 149.12 g/mol | [1] |
| Synonyms | 3-cyano-2-fluorobenzaldehyde | [1] |
| Storage | 4°C, stored under nitrogen | [1] |
The presence of the electron-withdrawing fluorine and nitrile groups, ortho and para to the aldehyde, respectively, influences the reactivity of the formyl group, making it susceptible to a variety of nucleophilic additions and condensation reactions. The nitrile group itself can serve as a precursor to other functional groups, such as amines or tetrazoles, further expanding its synthetic utility.
Part 2: The Prominent Isomer: 2-Fluoro-5-formylbenzonitrile as a Cornerstone in PARP Inhibitor Synthesis
In stark contrast to its 3-formyl counterpart, 2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5) is a well-established and critical intermediate in the pharmaceutical industry.[2][3] Its primary claim to fame is its role as a key building block in the synthesis of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including those with BRCA mutations.[4][5]
The Strategic Importance of 2-Fluoro-5-formylbenzonitrile in Olaparib Synthesis
Olaparib's intricate molecular architecture requires precise and efficient synthetic routes, and 2-Fluoro-5-formylbenzonitrile provides a crucial starting point for constructing a significant portion of the final drug molecule.[6][7] The journey from this intermediate to Olaparib highlights key principles of modern medicinal chemistry and process development.[8]
A pivotal step in the synthesis of Olaparib involves a Horner-Wadsworth-Emmons reaction between 2-fluoro-5-formylbenzonitrile and a phosphonate ester, which sets the stage for the formation of the phthalazinone core of the drug.[5][8]
Caption: Simplified workflow of Olaparib core synthesis.
Experimental Protocols for the Synthesis of 2-Fluoro-5-formylbenzonitrile
The industrial production of 2-Fluoro-5-formylbenzonitrile is a well-optimized process, with several synthetic routes reported in the literature. Two common methods are highlighted below.
Route 1: Three-Step Synthesis from 2-Fluorobenzonitrile [4][9]
This pathway involves the formylation of 2-fluorobenzonitrile, followed by hydrolysis and oxidation.
-
Step 1: Synthesis of Intermediate I: 2-fluorobenzonitrile is reacted with paraformaldehyde and a halide source in the presence of a catalyst (e.g., anhydrous zinc chloride) and a strong acid.[9]
-
Step 2: Hydrolysis to Intermediate II: The crude intermediate from Step 1 is hydrolyzed using an aqueous base.[9]
-
Step 3: Oxidation to 2-Fluoro-5-formylbenzonitrile: The intermediate from Step 2 is oxidized to the final product using an oxidizing agent like pyridinium chlorochromate (PCC).[9][10]
Route 2: Cyanation of 3-Bromo-4-fluorobenzaldehyde [10][11]
This route involves a direct cyanation of a brominated benzaldehyde derivative.
-
Reaction: 3-bromo-4-fluorobenzaldehyde is dissolved in a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP), and cuprous cyanide is added. The mixture is heated to a high temperature (e.g., 170°C) to facilitate the nucleophilic aromatic substitution of the bromide with cyanide.[11]
Caption: Synthetic pathways to 2-Fluoro-5-formylbenzonitrile.
Part 3: Causality Behind Experimental Choices and Structure-Activity Insights
The preference for 2-Fluoro-5-formylbenzonitrile over other isomers in the synthesis of PARP inhibitors like Olaparib is a direct consequence of the desired final structure and the principles of synthetic accessibility. The specific substitution pattern of the 5-formyl isomer allows for the correct elaboration of the side chain that ultimately binds to the active site of the PARP enzyme.
The fluorine atom in the 2-position plays a crucial role in modulating the electronic properties of the aromatic ring and can influence the pharmacokinetic profile of the final drug molecule. Fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation and improve metabolic stability.
Conclusion
While this compound remains a compound with potential for further exploration in medicinal chemistry, its isomer, 2-Fluoro-5-formylbenzonitrile, stands as a testament to the profound impact a single, well-chosen building block can have on the development of life-saving therapeutics. The story of these two isomers underscores the importance of both isomeric purity and the strategic placement of functional groups in the design of complex pharmaceutical agents. For researchers and drug development professionals, the case of 2-Fluoro-5-formylbenzonitrile offers a powerful example of how a deep understanding of synthetic chemistry and structure-activity relationships can pave the way for groundbreaking medical advancements.
References
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. ruifuchem.com [ruifuchem.com]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Fluoro-3-formylbenzonitrile from o-fluorobenzonitrile
An Application Note and Protocol for the Synthesis of 2-Fluoro-3-formylbenzonitrile from o-Fluorobenzonitrile
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted benzonitrile derivative widely used as a building block in the development of pharmaceutical agents and complex organic molecules. The described protocol utilizes a highly regioselective Directed ortho-Metalation (DoM) strategy, starting from the readily available precursor, o-fluorobenzonitrile. This method offers a direct and efficient pathway to the target compound. This note details the reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling pyrophoric reagents, and methods for product characterization and purification.
Introduction and Scientific Rationale
Substituted benzonitriles are pivotal intermediates in medicinal chemistry and materials science. Specifically, this compound serves as a key precursor for various bioactive compounds, where the spatial arrangement of the fluoro, formyl, and nitrile groups dictates molecular interactions and biological activity. Traditional synthetic routes to polysubstituted aromatics often suffer from a lack of regiocontrol, leading to isomeric mixtures that are challenging to separate.
The method presented herein overcomes this limitation by employing Directed ortho-Metalation (DoM). DoM is a powerful technique that leverages the ability of a heteroatom-containing functional group, known as a Directing Metalation Group (DMG), to direct a strong organolithium base to deprotonate the adjacent ortho-position.[1][2][3] In the case of o-fluorobenzonitrile, both the fluorine and cyano groups can act as DMGs. The combined electronic effects of the electron-withdrawing cyano and fluoro groups significantly increase the acidity of the proton at the C3 position, facilitating regioselective deprotonation by an organolithium base. The resulting aryllithium intermediate is then trapped with an electrophile, in this case, a formylating agent, to yield the desired 1,2,3-trisubstituted aromatic ring with high precision.[4][5][6]
Reaction Mechanism and Pathway
The synthesis proceeds in two primary stages: regioselective lithiation followed by electrophilic formylation.
-
Directed ortho-Metalation (DoM): The substrate, o-fluorobenzonitrile, possesses two directing groups. The nitrogen atom of the cyano group and the fluorine atom both act as Lewis basic sites that coordinate to the Lewis acidic lithium ion of the n-butyllithium ((n-BuLi)n) aggregate.[2] This coordination brings the basic alkyl group into close proximity to the C3 proton, which is acidified by the inductive effects of both adjacent substituents. This "Complex Induced Proximity Effect" (CIPE) ensures that deprotonation occurs exclusively at the C3 position, forming the stable 2-fluoro-3-lithiated benzonitrile intermediate. The reaction is conducted at -78 °C to prevent side reactions, such as nucleophilic attack on the nitrile group or decomposition of the organolithium species.[1]
-
Electrophilic Quench (Formylation): The generated aryllithium species is a potent nucleophile. It is quenched by the addition of an electrophilic formylating agent, N,N-dimethylformamide (DMF).[4][5] The aryllithium attacks the carbonyl carbon of DMF to form a tetrahedral intermediate.
-
Hydrolytic Workup: This tetrahedral intermediate is stable at low temperatures. Upon aqueous workup (e.g., with saturated NH₄Cl solution), it hydrolyzes to release the final product, this compound.
Reaction Pathway Diagram
References
Application Note: High-Fidelity Synthesis of 2-Fluoro-3-formylbenzonitrile via Controlled Oxidation of 2-Fluoro-3-(hydroxymethyl)benzonitrile
Abstract
2-Fluoro-3-formylbenzonitrile (CAS 1261823-31-7) is a pivotal building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties.[1][2] Its synthesis requires a high degree of precision to prevent over-oxidation or side reactions. This application note provides a comprehensive guide for researchers, detailing two robust and high-yield protocols for the preparation of this compound through the oxidation of its precursor, 2-Fluoro-3-(hydroxymethyl)benzonitrile.[3][4] We present a comparative analysis of two premier oxidation methodologies: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. This guide delves into the mechanistic underpinnings of each method, offers detailed, step-by-step protocols, and provides expert insights into experimental choices, safety considerations, and troubleshooting, ensuring reliable and reproducible outcomes.
Introduction and Strategic Overview
The synthesis of functionalized aromatic aldehydes is a cornerstone of modern organic synthesis. This compound, with its ortho-fluoro and cyano substituents, presents a unique synthetic challenge. The aldehyde group is susceptible to over-oxidation to the corresponding carboxylic acid, while the electron-withdrawing nature of the substituents influences the reactivity of the benzylic position.
The most reliable and selective pathway to this aldehyde is the oxidation of the corresponding primary alcohol, 2-Fluoro-3-(hydroxymethyl)benzonitrile. This precursor provides a stable and accessible starting point for a controlled, single-step oxidation.
Caption: General synthetic workflow.
This guide focuses on two distinct yet complementary oxidation systems:
-
Swern Oxidation: A classic, mild method utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures. It is renowned for its high yields and avoidance of heavy metal reagents.[5][6]
-
Dess-Martin Periodinane (DMP) Oxidation: A modern, highly selective method that employs a hypervalent iodine reagent at ambient temperature, offering operational simplicity and broad functional group tolerance.[7][8]
The choice between these methods depends on available laboratory equipment (cryogenic capabilities for Swern), reagent cost and sensitivity (DMP is expensive and potentially explosive), and desired operational simplicity.
Protocol 1: Swern Oxidation
The Swern oxidation transforms a primary alcohol into an aldehyde using oxalyl chloride, DMSO, and a hindered organic base like triethylamine (Et₃N).[9][10] The reaction is prized for its exceptionally mild conditions, which preserve sensitive functional groups.
Mechanistic Rationale
The mechanism proceeds in two main stages. First, DMSO reacts with oxalyl chloride at -78 °C to form the electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant. The alcohol then adds to this species, forming a key alkoxysulfonium salt. In the final step, the addition of triethylamine facilitates an intramolecular E2-type elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[6] The low temperature is critical to prevent side reactions of the highly reactive intermediates.
Caption: Simplified Swern oxidation pathway.
Materials and Reagents
| Reagent | M. Wt. ( g/mol ) | Equivalents | Amount (Example Scale) | Purity | CAS No. |
| 2-Fluoro-3-(hydroxymethyl)benzonitrile | 151.14 | 1.0 | 1.51 g (10 mmol) | ≥97% | 1261861-91-9 |
| Oxalyl chloride | 126.93 | 1.5 | 1.3 mL (15 mmol) | ≥98% | 79-37-8 |
| Dimethyl sulfoxide (DMSO), anhydrous | 78.13 | 3.0 | 2.1 mL (30 mmol) | ≥99.9% | 67-68-5 |
| Triethylamine (Et₃N), anhydrous | 101.19 | 5.0 | 7.0 mL (50 mmol) | ≥99.5% | 121-44-8 |
| Dichloromethane (DCM), anhydrous | 84.93 | - | ~100 mL | ≥99.8% | 75-09-2 |
Step-by-Step Protocol
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (40 mL) and oxalyl chloride (1.3 mL, 15 mmol) to a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes.
-
DMSO Addition: Slowly add a solution of anhydrous DMSO (2.1 mL, 30 mmol) in anhydrous DCM (10 mL) dropwise via a syringe over 15 minutes. Ensure the internal temperature does not rise above -65 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Substrate Addition: Slowly add a solution of 2-Fluoro-3-(hydroxymethyl)benzonitrile (1.51 g, 10 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Base Addition: Add anhydrous triethylamine (7.0 mL, 50 mmol) dropwise over 10 minutes. A thick white precipitate will form.
-
Warm-up: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 45 minutes.
-
Quenching and Workup: Add water (50 mL) to the reaction mixture and stir vigorously for 10 minutes. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate, e.g., 9:1) to afford this compound as a solid.
Troubleshooting and Safety
-
Safety: Oxalyl chloride is corrosive and toxic; handle only in a fume hood. The reaction produces carbon monoxide gas. The reaction is highly exothermic upon quenching. Dimethyl sulfide (DMS) is a byproduct with a very strong, unpleasant odor.[11]
-
Low Yield: Ensure all reagents and solvents are strictly anhydrous. The temperature must be maintained at -78 °C during activation and substrate addition.
-
Side Products: If the temperature rises prematurely, side reactions can occur. Ensure slow, dropwise addition of reagents.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and convenient method that uses a hypervalent iodine(V) reagent to oxidize primary alcohols to aldehydes under mild, neutral conditions at room temperature.[7][12] Its operational simplicity makes it a favorite in complex molecule synthesis.
Mechanistic Rationale
The alcohol substrate rapidly displaces one of the acetate ligands on the DMP reagent to form an intermediate diacetoxyalkoxyperiodinane. An acetate molecule then acts as a base to abstract the α-proton from the alcohol moiety. This initiates a concerted process that eliminates the carbonyl compound, the reduced iodinane byproduct, and acetic acid.[7] The reaction is typically fast and clean.
Caption: Simplified Dess-Martin oxidation pathway.
Materials and Reagents
| Reagent | M. Wt. ( g/mol ) | Equivalents | Amount (Example Scale) | Purity | CAS No. |
| 2-Fluoro-3-(hydroxymethyl)benzonitrile | 151.14 | 1.0 | 1.51 g (10 mmol) | ≥97% | 1261861-91-9 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 5.1 g (12 mmol) | ≥97% | 87413-09-0 |
| Dichloromethane (DCM), anhydrous | 84.93 | - | ~100 mL | ≥99.8% | 75-09-2 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution | - | 144-55-8 |
| Sodium thiosulfate (Na₂S₂O₃) | 158.11 | - | Saturated solution | - | 7772-98-7 |
Step-by-Step Protocol
-
Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add 2-Fluoro-3-(hydroxymethyl)benzonitrile (1.51 g, 10 mmol) and anhydrous DCM (80 mL). Stir to dissolve.
-
DMP Addition: Add Dess-Martin Periodinane (5.1 g, 12 mmol) to the solution in one portion at room temperature. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether (~80 mL).
-
Workup: Pour the mixture into a beaker containing a vigorously stirred biphasic solution of saturated NaHCO₃ (100 mL) and saturated Na₂S₂O₃ (50 mL). The sodium thiosulfate quenches any excess DMP and dissolves the iodinane byproducts.
-
Extraction: Stir for 15-20 minutes until the layers become clear. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 40 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting and Safety
-
Safety: Dess-Martin Periodinane is shock-sensitive and can be explosive upon heating or impact.[7] Handle with care, using non-metallic spatulas. Avoid storing large quantities.
-
Incomplete Reaction: Use high-purity, fresh DMP. Older or impure samples can be less reactive.[8] The reaction can be gently warmed to 35-40 °C to increase the rate if necessary.
-
Difficult Workup: The formation of solid byproducts can complicate extraction. The use of Na₂S₂O₃ is crucial for dissolving these solids and simplifying the workup.
Conclusion
The successful synthesis of this compound hinges on the selection of an appropriate and well-controlled oxidation method. Both the Swern and Dess-Martin oxidation protocols detailed in this note provide reliable and high-yielding pathways from 2-Fluoro-3-(hydroxymethyl)benzonitrile. The Swern oxidation offers a metal-free, cost-effective option for labs equipped for cryogenic reactions, while the Dess-Martin oxidation provides unparalleled convenience and selectivity at room temperature. By understanding the causality behind the experimental choices for each protocol, researchers can confidently and safely produce this valuable synthetic intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-3-(hydroxymethyl)benzonitrile - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 9. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. orgsyn.org [orgsyn.org]
Application Note: A Scalable and GMP-Compliant Synthesis of 2-Fluoro-3-formylbenzonitrile
Introduction: The Strategic Importance of 2-Fluoro-3-formylbenzonitrile
This compound is a critical building block in modern medicinal chemistry and pharmaceutical manufacturing. Its unique trifunctional molecular architecture—featuring a nitrile, a formyl group, and a fluorine atom—makes it a versatile synthon for constructing complex heterocyclic scaffolds. Notably, it is a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Olaparib, a breakthrough therapy for certain types of cancer.[1] The growing clinical and commercial importance of such drugs necessitates a robust, scalable, and economically viable manufacturing process for this intermediate that does not compromise on safety or quality.
This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The chosen synthetic route is designed for industrial applicability, prioritizing mild reaction conditions, avoidance of highly toxic reagents, and high process efficiency to meet the stringent demands of pharmaceutical production.[1]
Synthetic Strategy: A Rationale for Route Selection
Several synthetic routes to this compound have been reported. A common method involves the high-temperature cyanation of a brominated benzaldehyde precursor using highly toxic copper cyanide.[2][3] Another approach uses the oxidation of a methyl or hydroxymethyl precursor, which can involve hazardous reagents like liquid bromine or heavy metals.[1][3]
For large-scale, GMP-compliant production, we have selected a three-step synthesis starting from readily available o-fluorobenzonitrile. This route, detailed in recent patent literature, offers significant advantages:
-
Enhanced Safety: It avoids the use of extremely toxic reagents like cuprous cyanide and liquid bromine.[1]
-
Mild Conditions: The entire process operates under mild temperature and pressure conditions, reducing the need for specialized high-pressure equipment.[1]
-
Industrial Viability: The process is efficient, generates less waste, and is more convenient for industrial-scale production, presenting a clear cost advantage.[1]
The overall synthetic pathway is illustrated below:
Caption: Selected three-step synthetic pathway.
Detailed Manufacturing Protocol
This protocol is designed for a representative batch size. All operations should be conducted in a well-ventilated area or chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).[4][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) | Notes |
| o-Fluorobenzonitrile | 394-47-8 | 121.11 | 1.0 eq. | Starting material |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 1.2 eq. | Aldehyde source |
| Sodium Chloride (NaCl) | 7647-14-5 | 58.44 | 1.2 eq. | Halide source |
| Zinc Chloride (ZnCl2), Anhydrous | 7646-85-7 | 136.30 | 0.1 eq. | Catalyst |
| Concentrated Sulfuric Acid (H2SO4) | 7664-93-9 | 98.08 | ~4 volumes | Acidic medium |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As required | Extraction solvent |
| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | As required | Base for hydrolysis |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 | 1.5 eq. | Oxidizing agent |
| Toluene | 108-88-3 | 92.14 | As required | Recrystallization solvent |
Step 1: Synthesis of Intermediate I (2-Fluoro-3-(chloromethyl)benzonitrile)
Causality: This step is a modified Blanc-Quelet reaction. Concentrated sulfuric acid serves as both the reaction medium and a dehydrating agent. Anhydrous zinc chloride acts as a Lewis acid catalyst to facilitate the electrophilic aromatic substitution by activating the formaldehyde polymer.
-
Reaction Setup: Charge a suitable glass-lined reactor with concentrated sulfuric acid (~4 parts by volume relative to o-fluorobenzonitrile). Begin agitation and ensure the reactor is vented to a scrubber.
-
Reagent Addition: Sequentially add anhydrous zinc chloride, sodium chloride, o-fluorobenzonitrile, and paraformaldehyde to the reactor.[1] The order of addition is critical to maintain control over the reaction.
-
Reaction Execution: Maintain the reaction mixture at room temperature with vigorous stirring.
-
In-Process Monitoring: Monitor the reaction progress by HPLC until the starting material (o-fluorobenzonitrile) content is below 5%.[1]
-
Work-up: Carefully quench the reaction by pouring the mixture into a vessel containing an ice-water mixture. This must be done slowly and with efficient cooling to manage the exotherm from the dilution of sulfuric acid.
-
Extraction: Extract the aqueous slurry twice with dichloromethane. Combine the organic layers.
-
Isolation: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Intermediate I.
Step 2: Hydrolysis to Intermediate II (2-Fluoro-3-(hydroxymethyl)benzonitrile)
Causality: This is a simple nucleophilic substitution reaction where the benzylic chloride (Intermediate I) is hydrolyzed to the corresponding alcohol (Intermediate II) using an aqueous base. Heating is required to drive the reaction to completion.
-
Reaction Setup: Charge the crude Intermediate I into the reactor. Add an aqueous solution of sodium carbonate or sodium hydroxide.
-
Reaction Execution: Heat the mixture with stirring. The target temperature will depend on the specific base concentration but is typically in the range of 60-80°C.
-
In-Process Monitoring: Monitor the hydrolysis by HPLC until Intermediate I is fully consumed.[6]
-
Extraction & Isolation: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with water, dry, and concentrate under reduced pressure to yield crude Intermediate II.
Step 3: Oxidation to this compound
Causality: This step involves the selective oxidation of the primary alcohol (Intermediate II) to an aldehyde. PCC is an effective reagent for this transformation, but due to the hazardous nature of chromium, alternative modern oxidation systems (e.g., TEMPO-based) should be evaluated for a truly green and sustainable process. For this protocol, the well-documented PCC method is described.
-
Reaction Setup: Dissolve the crude Intermediate II in dichloromethane in a reactor. Cool the solution using a cold water bath.[2]
-
Reagent Addition: Add pyridinium chlorochromate (PCC) in portions to the stirred solution.[1] The portion-wise addition is crucial to control the reaction exotherm.
-
Reaction Execution: Allow the reaction to stir at room temperature.
-
In-Process Monitoring: Monitor by HPLC until the conversion of Intermediate II is complete.[1][2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove chromium salts. Rinse the filter cake thoroughly with dichloromethane.[2]
-
Concentration: Combine the filtrate and rinses and remove the solvent under reduced pressure.
Final Purification: Recrystallization
Causality: Recrystallization is a robust purification technique for obtaining high-purity crystalline solids. The choice of solvent (toluene) is based on the product's high solubility at elevated temperatures and low solubility at room temperature, allowing for efficient recovery of pure crystals upon cooling.
-
Dissolution: Add toluene to the crude product residue from Step 3.4. Heat the mixture until the solid completely dissolves.
-
Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting yellow solid by filtration. Wash the filter cake with a small amount of cold toluene.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50°C to yield the final, high-purity this compound. A purity of >97% is typically achieved.[1]
Process and Quality Control Workflow
A stringent quality control (QC) process is essential to ensure the final product meets pharmaceutical specifications.
Caption: Quality control and process monitoring workflow.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): Used for reaction monitoring to determine the consumption of starting materials and the formation of intermediates and product.
-
Gas Chromatography (GC): The primary method for determining the purity of the final product, typically specifying a purity of ≥98%.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Confirms the chemical structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[9]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (nitrile, aldehyde).[10]
-
Melting Point: A key physical property used to assess purity. The literature value is in the range of 83-87 °C.[7]
Final Product Specifications
| Parameter | Specification | Method |
| Appearance | White to light yellow solid/crystal | Visual |
| Purity (GC) | ≥ 98.0% | Gas Chromatography |
| Identity | Conforms to reference standard | ¹H NMR, IR |
| Melting Point | 83 - 87 °C | Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Per ICH Guidelines | Headspace GC |
Safety, Health, and Environmental (SHE) Considerations
Handling of this chemical and its intermediates requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection at all times.[4] All operations should be performed in a chemical fume hood.[5]
-
Hazard Identification: The product is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[10]
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care.
-
Dichloromethane: A suspected carcinogen. Minimize exposure.
-
Pyridinium Chlorochromate (PCC): A toxic oxidizing agent containing chromium(VI). Handle with care and ensure proper waste disposal.
-
-
Storage: Store the final product in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials like strong oxidizing agents.[5][11]
-
Waste Disposal: Dispose of all chemical waste, including chromium salts from the oxidation step, according to local, state, and federal regulations. This is a critical consideration for large-scale production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield in Step 1 | Incomplete reaction; Insufficient catalyst; Moisture in reagents. | Extend reaction time and monitor by HPLC; Ensure ZnCl2 is fully anhydrous; Use fresh, dry reagents. |
| Incomplete Hydrolysis (Step 2) | Insufficient heating; Incorrect pH. | Increase reaction temperature or time; Check pH and add more base if necessary. |
| Formation of Carboxylic Acid Byproduct in Step 3 | Presence of water during oxidation; Over-oxidation. | Ensure all glassware and solvents are anhydrous; Perform the reaction under an inert atmosphere; Do not excessively prolong reaction time after completion.[3] |
| Final Product Fails Purity Spec | Inefficient recrystallization. | Perform a second recrystallization; Experiment with a different solvent system (e.g., petroleum ether/ethyl acetate). |
References
- 1. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 2. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbinno.com [nbinno.com]
- 9. echemi.com [echemi.com]
- 10. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: A Versatile SNAr-Based Approach to Quinazoline Derivatives from 2-Fluoro-3-formylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold and a Strategic Precursor
The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and versatile substitution points allow for precise interactions with a multitude of biological targets. Consequently, quinazoline derivatives are at the core of numerous therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] Several successful targeted cancer therapies, such as gefitinib and erlotinib, are built upon this remarkable heterocyclic framework, primarily functioning as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.
The efficient construction of diverse quinazoline libraries is therefore a cornerstone of modern drug discovery. This guide details the strategic use of 2-Fluoro-3-formylbenzonitrile (CAS No. 257539-58-1) as a uniquely versatile starting material for this purpose. Its trifunctional nature—possessing an ortho-positioned formyl group, a nitrile, and a highly activated fluorine atom—enables a powerful and convergent synthetic strategy. The fluorine atom, activated by the strong electron-withdrawing effects of the adjacent formyl and para-nitrile groups, serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), providing a robust entry point for introducing diverse amine-based substituents that will ultimately form part of the quinazoline core.
Section 1: The Synthetic Principle — A Tandem SNAr/Condensative Annulation Cascade
The central strategy of this protocol is a one-pot, two-stage process that leverages the unique reactivity of this compound. This approach avoids the need for pre-functionalization (e.g., reduction of a nitro group or protection/deprotection steps) often required in classical quinazoline syntheses.[2]
Causality Behind the Experimental Design
-
Stage 1: Base-Promoted Nucleophilic Aromatic Substitution (SNAr): The key to this synthesis is the high reactivity of the C-F bond. The carbon atom bonded to the fluorine (the ipso-carbon) is rendered highly electrophilic (electron-deficient) by the powerful resonance- and inductively-withdrawing capabilities of the ortho-formyl (-CHO) and para-nitrile (-CN) groups. This electronic activation dramatically lowers the energy barrier for attack by a nucleophile, such as a primary amine (R-NH₂). In the presence of a suitable base (e.g., cesium carbonate), the amine displaces the fluoride ion to forge a new C-N bond, generating a 2-(alkyl/arylamino)-3-formylbenzonitrile intermediate. This reaction is analogous to established SNAr cyclizations using ortho-fluorobenzamides.[3][4][5]
-
Stage 2: Condensative Annulation: The in situ-generated intermediate possesses all the necessary components for the final ring closure, except for one carbon atom (which will become C2 of the quinazoline). By introducing a suitable C1 source, such as an amidine hydrochloride (R'-C(NH)NH₂·HCl), a second condensation reaction occurs. The amidine's nucleophilic nitrogen atoms react with the formyl and nitrile groups of the intermediate, leading to a cyclization and subsequent dehydration/aromatization to yield the stable 4-aminoquinazoline scaffold. This type of cyclocondensation is a well-established method for building the quinazoline ring from 2-aminobenzonitrile precursors.[6]
Proposed Reaction Mechanism
The following diagram illustrates the step-wise formation of a 2,4-disubstituted quinazoline derivative from this compound.
Caption: Proposed tandem SNAr/Annulation mechanism.
Section 2: Detailed Experimental Protocol
This protocol provides a self-validating system for synthesizing a representative compound, N-phenyl-2-(p-tolyl)quinazolin-4-amine , from this compound.
Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Stoichiometric Eq. | Purity | Notes |
| This compound | 257539-58-1 | 149.12 | 1.0 | >98% | Starting material. |
| Aniline | 62-53-3 | 93.13 | 1.1 | >99% | Distill before use. |
| 4-Methylbenzamidine hydrochloride | 5853-65-6 | 170.64 | 1.2 | >97% | C2 source. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.5 | >99% | Anhydrous, potent base. |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | - | Anhydrous | Reaction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | - | ACS Grade | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add this compound (149 mg, 1.0 mmol), 4-methylbenzamidine hydrochloride (205 mg, 1.2 mmol), and cesium carbonate (815 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 5 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMSO (4.0 mL) via syringe, followed by freshly distilled aniline (101 µL, 1.1 mmol).
-
SNAr Stage: Place the sealed tube in a preheated oil bath at 135 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc mobile phase). The formation of the SNAr intermediate should be observed as a new, less polar spot. The reaction is typically complete within 4-8 hours.
-
Annulation Stage: Continue heating at 135 °C for an additional 12-16 hours to drive the cyclization and aromatization. Monitor the formation of the final product by TLC, which should appear as a distinct, often UV-active spot.
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Pour the dark solution into a separatory funnel containing deionized water (50 mL) and ethyl acetate (30 mL).
-
Extraction: Shake the funnel vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes) to isolate the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The product should appear as a pale yellow solid upon solvent removal.
Section 3: Scope and Troubleshooting
The described protocol is versatile and can be adapted to synthesize a wide array of quinazoline derivatives by varying the primary amine and amidine components.
Expected Scope of the Reaction
| Primary Amine (R-NH₂) | Amidine (R'-C(NH)NH₂) | Expected Product | Typical Yield Range |
| Aniline | Benzamidine | N,2-diphenylquinazolin-4-amine | 65-80% |
| 4-Fluoroaniline | 4-Methylbenzamidine | N-(4-fluorophenyl)-2-(p-tolyl)quinazolin-4-amine | 60-75% |
| Benzylamine | Acetamidine | N-benzyl-2-methylquinazolin-4-amine | 55-70% |
| Cyclohexylamine | Benzamidine | N-cyclohexyl-2-phenylquinazolin-4-amine | 50-65% |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No SNAr Product | 1. Insufficiently active base. 2. Reaction temperature too low. 3. Wet reagents/solvent. | 1. Ensure use of a strong, non-nucleophilic base like Cs₂CO₃. K₂CO₃ may be less effective.[3] 2. Confirm oil bath temperature is stable at 135 °C. 3. Use freshly distilled amines and anhydrous grade DMSO. |
| Incomplete Cyclization | 1. Insufficient heating time for the second stage. 2. Amidine salt is not fully free-based. | 1. Extend the reaction time for the annulation stage to 24 hours and monitor by TLC/LC-MS. 2. Ensure at least 2.5 equivalents of base are used to neutralize the HCl salt and promote the reaction. |
| Formation of Side Products | 1. Competing hydrolysis of the nitrile or formyl group. 2. Self-condensation of intermediates. | 1. Ensure the system is rigorously anhydrous. 2. Consider a two-step procedure: isolate the SNAr intermediate first, then perform the cyclization under different conditions if one-pot fails. |
Section 4: General Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final analysis.
Caption: High-level experimental workflow diagram.
Conclusion
The use of this compound offers a highly efficient and modular entry point for the synthesis of medicinally relevant 4-aminoquinazoline derivatives. The tandem SNAr-annulation strategy described herein is robust, amenable to variation, and proceeds in a single pot, enhancing operational simplicity. This method provides medicinal chemists with a powerful tool to rapidly generate diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs targeting kinases and other enzymes implicated in disease.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Fluoro-3-formylbenzonitrile as a Strategic Building Block for Next-Generation PARP Inhibitors
Abstract
This technical guide provides an in-depth exploration of 2-Fluoro-3-formylbenzonitrile, a critical starting material for the synthesis of potent Poly (ADP-ribose) polymerase (PARP) inhibitors. We delve into the strategic importance of its unique trifunctional architecture and provide detailed, field-proven protocols for its conversion into advanced pharmaceutical intermediates. Furthermore, we outline the essential methodologies for the biological evaluation of the resulting inhibitors, establishing a comprehensive workflow from chemical synthesis to functional validation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of targeted cancer therapeutics.
Introduction: The Central Role of PARP in Oncology and the Rise of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are cornerstone proteins in the cellular DNA damage response (DDR).[1][2] Their primary function is to detect DNA single-strand breaks (SSBs) and, upon activation, synthesize poly (ADP-ribose) chains on themselves and other nuclear proteins.[2][3] This process, known as PARylation, creates a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][2]
The therapeutic relevance of PARP inhibitors hinges on the concept of synthetic lethality .[4] This occurs when a combination of deficiencies in two or more genes leads to cell death, whereas a deficiency in only one of those genes does not.[4] A classic example is found in cancers with mutations in the BRCA1 or BRCA2 genes, which are crucial for repairing DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[1][5] In these BRCA-deficient cells, the HR repair mechanism is compromised, making them heavily reliant on PARP-mediated SSB repair.
When these cells are treated with a PARP inhibitor, the SSBs cannot be efficiently repaired.[5] During DNA replication, these unrepaired SSBs collapse replication forks, leading to the formation of cytotoxic DSBs.[1] Since the HR pathway is already defective, the cell is unable to repair these DSBs, resulting in genomic instability and apoptosis.[4] This selective killing of cancer cells while sparing healthy, HR-proficient cells is the foundation of PARP inhibitor therapy, which has revolutionized the treatment of certain ovarian, breast, prostate, and pancreatic cancers.[1][5][6]
The chemical architecture of a PARP inhibitor is paramount to its efficacy. Many potent inhibitors, including the landmark drug Olaparib, are built upon a phthalazinone core. The synthesis of this critical scaffold often relies on strategically functionalized aromatic precursors. This compound has emerged as a superior building block for this purpose, offering a unique combination of reactive handles that facilitate efficient and modular construction of the final drug molecule.
Physicochemical Profile: this compound
A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [7][8][9] |
| Synonym(s) | 3-Cyano-2-fluorobenzaldehyde | [7] |
| CAS Number | 1261823-31-7 | [7][8] |
| Molecular Formula | C₈H₄FNO | [7][9] |
| Molecular Weight | 149.12 g/mol | [7] |
| Appearance | Off-white to yellow solid | N/A |
| Purity | ≥97% | [7] |
| Topological Polar Surface Area | 40.86 Ų | [7] |
| SMILES | C1=CC(=C(C(=C1)C=O)F)C#N | [7] |
Strategic Importance of the this compound Scaffold
The utility of this building block lies in its trifunctional nature, where each group plays a distinct and crucial role in the synthetic strategy and the properties of the final inhibitor.
-
Formyl Group (-CHO): As a reactive aldehyde, this is the primary site for constructing the heterocyclic core of the inhibitor. It readily participates in reactions like the Horner-Wadsworth-Emmons olefination, a key step in forming the phthalazinone ring system.[10]
-
Fluoro Group (-F): The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to enhance drug-like properties.[11][12] It can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions in the protein's active site, and modulate lipophilicity to optimize pharmacokinetic profiles like cell permeability and oral bioavailability.[13] In the context of PARP inhibitors, the fluorine atom often serves to fine-tune the electronic properties and conformation of the molecule for optimal target engagement.[13][14]
-
Nitrile Group (-CN): This versatile group serves as a precursor to the carboxylic acid. Following the initial construction of the inhibitor's core, the nitrile can be hydrolyzed to a carboxyl group, which then acts as a critical handle for amide coupling reactions. This allows for the modular attachment of various side chains, such as the piperazine moiety in Olaparib, enabling the exploration of structure-activity relationships (SAR) and optimization of potency and selectivity.[10]
Caption: Functional group contributions of this compound.
Protocol: Synthesis of a Key Phthalazinone Intermediate
This section details a representative two-step protocol for converting this compound into a versatile phthalazinone intermediate, a core component of many PARP inhibitors. The procedure is adapted from established routes for Olaparib synthesis.[3][10]
Step 1: Horner-Wadsworth-Emmons Reaction
-
Principle: This reaction creates a crucial carbon-carbon double bond by reacting the aldehyde (this compound) with a phosphonate ester. This step sets the stage for the subsequent cyclization to form the phthalazinone ring. The use of diethyl phosphite is common and cost-effective for large-scale synthesis.
-
Materials:
-
This compound (1.0 eq)
-
Diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized Water
-
Brine
-
-
Procedure:
-
To a dry, nitrogen-purged round-bottom flask, add this compound and diethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)phosphonate.
-
Dissolve the solids in anhydrous 1,4-dioxane (approx. 10 mL per gram of benzonitrile).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add triethylamine dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C. Causality: Slow addition of the base controls the exotherm of the reaction and prevents side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
In-Process Check: Monitor reaction completion by Thin Layer Chromatography (TLC) using a 1:1 mixture of EtOAc:Hexanes as the mobile phase. The disappearance of the starting aldehyde spot indicates completion.
-
Upon completion, quench the reaction by adding deionized water (20 mL per gram of benzonitrile).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude olefin product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to yield the intermediate as a solid.
-
Step 2: Hydrazine Cyclization and Nitrile Hydrolysis
-
Principle: This tandem reaction first involves the cyclization of the olefin intermediate with hydrazine to form the stable phthalazinone ring. Subsequently, under basic conditions, the nitrile group is hydrolyzed to a sodium carboxylate salt, which is then protonated upon acidic workup to yield the final carboxylic acid intermediate.
-
Materials:
-
Olefin intermediate from Step 1 (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (5.0 eq)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH), 10 M aqueous solution
-
Hydrochloric acid (HCl), 6 M aqueous solution
-
-
Procedure:
-
Suspend the olefin intermediate in ethanol (15 mL per gram) in a round-bottom flask.
-
Add hydrazine hydrate and heat the mixture to reflux (approx. 80°C) for 4 hours. Causality: Refluxing in ethanol provides sufficient thermal energy to drive the cyclization to completion.
-
In-Process Check: Monitor the formation of the phthalazinone ring by LC-MS.
-
After 4 hours, add 10 M NaOH solution (5.0 eq) directly to the reaction mixture. Continue to reflux for an additional 8-12 hours to ensure complete nitrile hydrolysis.
-
Cool the reaction mixture to room temperature. Most of the solvent can be removed under reduced pressure.
-
Add deionized water (20 mL per gram of starting olefin) to dissolve the sodium salt.
-
Wash the aqueous solution with dichloromethane (2 x 15 mL) to remove any non-polar impurities.
-
Cool the aqueous layer to 0°C in an ice bath and slowly acidify by adding 6 M HCl until the pH is approximately 2-3. A precipitate will form. Causality: Protonation of the carboxylate salt renders the product insoluble in the aqueous medium, allowing for its isolation by filtration.
-
Stir the resulting slurry at 0°C for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 10 mL).
-
Dry the solid in a vacuum oven at 50°C overnight to yield the final product, 5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-fluorobenzoic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Synthetic workflow from building block to key intermediate.
Protocols: Biological Evaluation of Synthesized Inhibitors
After coupling the synthesized carboxylic acid intermediate with a desired amine (e.g., cyclopropylcarbonyl-piperazine), the final PARP inhibitor must be biologically validated.
Protocol 1: In Vitro PARP1 Enzymatic Assay (Fluorometric)
-
Principle: This assay quantifies the enzymatic activity of PARP1 by measuring the consumption of its substrate, nicotinamide adenine dinucleotide (NAD+). The potency of the synthesized inhibitor is determined by its ability to decrease NAD+ consumption in a dose-dependent manner, from which an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.[15]
-
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
β-NAD+
-
Synthesized PARP inhibitor (test compound)
-
Olaparib (positive control)
-
PARP Assay Buffer (e.g., 50 mM Tris, 4 mM MgCl₂, 250 µM DTT, pH 8.0)
-
NAD+ detection kit (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
-
DMSO
-
-
Procedure:
-
Prepare a 10 mM stock solution of the test compound and Olaparib in 100% DMSO.
-
Perform serial dilutions of the stock solutions in PARP Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay is ≤1%. Causality: High concentrations of DMSO can inhibit enzyme activity, so it's critical to keep it low and consistent across all wells.[15]
-
In a 384-well plate, add 5 µL of the serially diluted test compound or control to the appropriate wells. Include "no inhibitor" (vehicle) and "no enzyme" (background) controls.
-
Prepare a 2X PARP1/Activated DNA mixture in PARP Assay Buffer. Add 10 µL of this mixture to each well (except "no enzyme" controls).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a 2X β-NAD+ solution in PARP Assay Buffer.
-
Initiate the reaction by adding 10 µL of the 2X β-NAD+ solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining NAD+ by adding the reagents from the detection kit according to the manufacturer's protocol.
-
Read the luminescence or fluorescence on a compatible plate reader.
-
Data Analysis: Subtract the background reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Synthetic Lethality Assay
-
Principle: This assay validates the "synthetic lethality" mechanism of the inhibitor. The viability of a BRCA-deficient cancer cell line is compared to its isogenic BRCA-proficient counterpart (or a BRCA wild-type cell line of similar origin) across a range of inhibitor concentrations. A potent PARP inhibitor should selectively kill the BRCA-deficient cells at much lower concentrations.
-
Materials:
-
BRCA1-deficient cell line (e.g., UWB1.289)
-
BRCA1-proficient cell line (e.g., UWB1.289 + BRCA1)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized PARP inhibitor
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™)
-
-
Procedure:
-
Seed both cell lines into 96-well plates at an optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of the synthesized inhibitor (e.g., from 10 µM to 0.1 nM). Include a vehicle-only control (DMSO).
-
Incubate the plates for 72-96 hours. Causality: A longer incubation period is necessary to allow for multiple cell divisions, during which the cytotoxic DSBs accumulate in the BRCA-deficient cells.
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes to 2 hours).
-
Read the luminescence or fluorescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percent viability versus the log of the inhibitor concentration for each cell line. Calculate the GI₅₀ (concentration for 50% growth inhibition) for both cell lines to determine the inhibitor's selectivity.
-
Caption: Workflow for the biological evaluation of a novel PARP inhibitor.
Conclusion
This compound represents a high-value, versatile building block in the field of medicinal chemistry, particularly for the development of PARP inhibitors. Its strategically positioned functional groups—the reactive aldehyde, the property-enhancing fluorine, and the versatile nitrile handle—provide a robust platform for the efficient synthesis of the complex heterocyclic cores that define this important class of anticancer agents. The protocols outlined in this guide offer a validated pathway from chemical synthesis to biological characterization, enabling researchers to accelerate the discovery and development of novel, targeted therapies for genetically defined cancers.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]
- 9. PubChemLite - this compound (C8H4FNO) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Strategic Amination of 2-Fluoro-3-formylbenzonitrile for Heterocyclic Scaffolds
Executive Summary
2-Fluoro-3-formylbenzonitrile is a trifunctional synthetic building block of significant strategic value in medicinal chemistry and materials science. Its unique electronic architecture, featuring an aldehyde, a nitrile, and an activated fluorine atom on a benzene ring, offers multiple, distinct reaction pathways. The electron-withdrawing properties of the ortho-nitrile and meta-formyl groups render the fluorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). Concurrently, the aldehyde group provides a classic site for condensation reactions. This guide provides an in-depth exploration of the reaction of this compound with various primary and secondary amines, detailing the underlying mechanisms, providing validated experimental protocols, and discussing its application in the synthesis of high-value heterocyclic compounds, particularly quinazoline derivatives.[1][2][3][4]
Scientific Principles: A Dichotomy of Reactivity
The synthetic utility of this compound in reactions with amines stems from two primary, electronically controlled pathways: condensation at the formyl group and substitution at the fluorine-bearing carbon.
Pathway A: Condensation Reaction at the Formyl Group
The aldehyde functionality readily reacts with primary amines in an acid-catalyzed condensation reaction to form Schiff bases (imines).[5][6] This reaction is a reversible nucleophilic addition-elimination process. The initial nucleophilic attack of the amine on the carbonyl carbon forms a hemiaminal (carbinolamine) intermediate. Subsequent acid-catalyzed dehydration drives the reaction towards the stable imine product.[7][8]
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom of this compound is an excellent leaving group in SNAr reactions due to the powerful electron-withdrawing effects of the ortho-cyano and meta-formyl groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack by an amine.[9][10] In the context of SNAr on fluoroarenes, fluorine is often the most effective leaving group among the halogens because the rate-determining step is typically the initial nucleophilic attack; fluorine's high electronegativity creates a more electrophilic carbon center, accelerating this step.[11] This pathway is particularly effective with secondary amines in the presence of a base.
Tandem Reactions: The Gateway to Heterocycles
The true synthetic power of this compound is realized when these two pathways are strategically combined in tandem or one-pot sequences. For instance, an initial reaction with an appropriate nitrogen nucleophile can be followed by an intramolecular cyclization, providing rapid access to complex heterocyclic cores like quinazolines, which are prevalent scaffolds in numerous FDA-approved drugs.[2][3]
Diagram 1: Core Reaction Pathways
Caption: Divergent reaction pathways of this compound with amines.
Applications in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profile, improving metabolic stability, binding affinity, and membrane permeability.[12][13][14] this compound is a key starting material for synthesizing fluorinated analogs of biologically active molecules. Its most prominent application is in the construction of quinazoline and quinazolinone cores, which are central to a wide range of therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[2][4]
Detailed Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and amine reagents can be irritating and toxic.
Protocol 1: Synthesis of an Imine (Schiff Base) via Condensation
This protocol describes a general procedure for the reaction between this compound and a primary amine to yield a Schiff base.
-
Principle: An acid-catalyzed condensation reaction where the amine nitrogen attacks the aldehyde carbon, followed by the elimination of water to form a C=N double bond.[6][7]
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic, ~2-3 drops)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.49 g, 10 mmol).
-
Dissolve the starting material in anhydrous ethanol (30 mL).
-
Add aniline (e.g., 0.98 g, 10.5 mmol) to the solution, followed by 3 drops of glacial acetic acid.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Causality: Ethanol is a common solvent that facilitates dissolution of both reactants. The catalytic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[15] Heating to reflux drives the equilibrium towards the product by facilitating the dehydration step.[7]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Secondary Amine
This protocol details the displacement of the fluorine atom by a cyclic secondary amine.
-
Principle: A base-mediated SNAr reaction where the amine acts as a nucleophile, attacking the carbon bearing the fluorine atom to form a stabilized Meisenheimer complex, which then collapses by ejecting the fluoride ion.[9][16]
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, combine this compound (e.g., 1.49 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and DMF (25 mL).
-
Add morpholine (1.05 g, 12 mmol) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours. Monitor by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Causality: A polar aprotic solvent like DMF or DMSO is essential as it solvates the cation (K⁺) but not the anion (amine nucleophile), enhancing the nucleophilicity of the amine.[9] The base (K₂CO₃) neutralizes the HF that is formed, driving the reaction to completion. Heating is required to overcome the activation energy of aromatic substitution.
Diagram 2: SNAr Mechanism via Meisenheimer Complex
Caption: Key steps in the SNAr reaction mechanism.
Protocol 3: One-Pot Synthesis of a 4-Aminoquinazoline Derivative
This advanced protocol demonstrates the power of this compound in a tandem reaction to build a quinazoline scaffold.
-
Principle: This procedure involves an initial SNAr reaction with ammonia (from ammonium chloride and a base) to replace the fluorine, followed by an in-situ cyclization where the nitrile group is attacked by the newly installed amino group, likely facilitated by a Lewis acid or thermal conditions. This is a variation of syntheses that lead to the quinazoline core.[1][2][3]
-
Materials:
-
This compound (1.0 eq)
-
Formamidine acetate (2.0 eq)
-
2-Methoxyethanol or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a sealable reaction tube, add this compound (e.g., 0.75 g, 5 mmol) and formamidine acetate (1.04 g, 10 mmol).
-
Add 2-methoxyethanol (15 mL).
-
Seal the tube and heat the mixture in a preheated oil bath at 120-140 °C for 12-16 hours.
-
Monitor the reaction by LC-MS for the formation of the quinazoline product.
-
Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.
-
-
Causality: Formamidine acetate serves as the source for the two nitrogen atoms required to complete the pyrimidine ring of the quinazoline. The high temperature provides the necessary energy for both the initial substitution (if the mechanism proceeds that way) and the subsequent intramolecular cyclization and aromatization steps.
Data Summary: Representative Reactions
The following table summarizes typical outcomes for the reaction of this compound with different classes of amines, based on established chemical principles.
| Amine Type | Reagent Example | Reaction Type | Typical Conditions | Expected Yield | Reference Principle |
| Primary Aromatic | Aniline | Condensation | EtOH, AcOH (cat.), Reflux | High (>85%) | [6] |
| Primary Aliphatic | Benzylamine | Condensation | MeOH, rt | High (>90%) | [5][8] |
| Secondary Cyclic | Piperidine | SNAr | DMF, K₂CO₃, 90 °C | Good (70-85%) | [9][17] |
| Secondary Acyclic | Diethylamine | SNAr | DMSO, Cs₂CO₃, 80 °C | Moderate-Good | [9][15] |
| Binucleophile | Formamidine | Tandem/Cyclization | NMP, 140 °C | Moderate | [2][3] |
Troubleshooting and Optimization
-
Low Yield in Condensation (Protocol 1): If the reaction stalls, ensure reagents are anhydrous. Water can shift the equilibrium back to the reactants. Adding molecular sieves can help remove water formed during the reaction.
-
No Reaction in SNAr (Protocol 2): The amine may be insufficiently nucleophilic or the temperature may be too low. Consider a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) which increases the anionicity of the nucleophile. A higher boiling point solvent (e.g., NMP) can be used to increase the reaction temperature.
-
Formation of Side Products: In SNAr reactions, ensure an inert atmosphere is maintained to prevent oxidation of the aldehyde. Over-alkylation is generally not an issue with secondary amines but can occur with primary amines if conditions are forced.[15][18]
-
Purification Challenges: The polarity of the products can vary significantly. A systematic screen of solvent systems for TLC is recommended before attempting large-scale column chromatography.
References
- 1. longdom.org [longdom.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbonyl condensation - Wikipedia [en.wikipedia.org]
- 8. Some reactions of ammonia and primary amines with propanal, 2-chloroethanal, 2,2-dichloroethanal and 2,2,2-trichloroethanal in acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Amine Reactivity [www2.chemistry.msu.edu]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Fluoro-3-formylbenzonitrile
Abstract
This application note presents a robust and reliable high-performance liquid chromatography (HPLC) method for the purity analysis of 2-Fluoro-3-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. The developed protocol utilizes reversed-phase chromatography with gradient elution and UV detection, ensuring high resolution, sensitivity, and specificity for separating the main component from potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is detailed, providing a comprehensive guide for researchers, quality control analysts, and drug development professionals. This method is designed to be self-validating through rigorous system suitability criteria, ensuring trustworthy and reproducible results critical for regulatory compliance and quality assurance.
Introduction and Scientific Rationale
This compound (C₈H₄FNO, MW: 149.12 g/mol ) is a multifunctional aromatic compound featuring fluoro, formyl (aldehyde), and nitrile moieties.[1][2] Its unique structure makes it a valuable building block in the synthesis of complex pharmaceutical agents. The purity of such intermediates is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4] Therefore, a well-developed analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for impurity profiling in the pharmaceutical industry due to its precision, robustness, and wide applicability.[5] This note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for analyzing moderately polar organic molecules like this compound.[6][7] The method was developed based on the physicochemical properties of the analyte and established principles of chromatographic separation to ensure a reliable and scientifically sound protocol.[8][9]
Chromatographic Principle
The separation is based on the principles of reversed-phase chromatography. In this mode, the stationary phase is non-polar (C18 alkyl chains bonded to silica), while the mobile phase is a polar mixture of aqueous and organic solvents.[6] Components of the sample are separated based on their relative hydrophobicity. Less polar (more hydrophobic) compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
A gradient elution, where the concentration of the organic solvent is increased over time, is employed. This approach is critical for impurity analysis as it allows for the effective elution of compounds with a wide range of polarities, ensuring that both highly polar and highly non-polar impurities are detected within a single analytical run.[9]
Materials and Methodology
-
HPLC System with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical Balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
This compound reference standard and test sample.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Formic Acid (HCOOH), analytical grade (~99%).
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (v/v). Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile (v/v). Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Diluent: Prepare a 1:1 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Detailed HPLC Protocol
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | PDA/UV at 254 nm |
| Injection Volume | 10 µL |
| Total Run Time | 30 minutes |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
Stationary Phase: A C18 column provides excellent hydrophobic retention for the aromatic structure of the analyte, offering a versatile and robust starting point for separating related impurities.[6]
-
Mobile Phase: Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff. The addition of 0.1% formic acid acidifies the mobile phase (pH ~2.7), which is crucial for protonating any potential acidic or basic impurities (e.g., a carboxylic acid degradant from aldehyde oxidation), leading to sharper, more symmetrical peaks and improved reproducibility.
-
Gradient Elution: The gradient is designed to retain and resolve polar impurities at the start (30% ACN) and then effectively elute potential non-polar impurities by increasing the ACN concentration to 90%. The final re-equilibration step ensures the column is ready for the next injection, maintaining consistent retention times.[9]
-
Detection Wavelength: 254 nm is a common wavelength for aromatic compounds and provides good sensitivity for the benzonitrile chromophore. A PDA detector is recommended to confirm peak purity and identify any co-eluting impurities by comparing UV spectra across the peak.
To ensure the validity of the analytical results, perform five replicate injections of the Standard Solution before running samples. The system is deemed suitable for analysis if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the this compound peak |
| Theoretical Plates (N) | > 2000 for the this compound peak |
| %RSD of Peak Area | ≤ 2.0% for the this compound peak |
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform the System Suitability Test as described in section 4.3.
-
Once the SST criteria are met, inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram, disregarding any peaks originating from the blank (diluent injection) and any peaks below a reporting threshold (e.g., 0.05% of the total area).
-
Calculate the purity of the sample using the area percent method:
% Purity = (Area of the main peak / Sum of the areas of all peaks) x 100
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the purity analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a specific, reliable, and robust protocol for determining the purity of this compound. The use of a standard C18 column with a formic acid-modified mobile phase and a gradient elution program allows for excellent separation of the main compound from its potential impurities. The inclusion of system suitability criteria ensures that the method operates within validated parameters, delivering high-quality, reproducible data essential for professionals in pharmaceutical research, development, and quality control.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C8H4FNO) [pubchemlite.lcsb.uni.lu]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. jordilabs.com [jordilabs.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmtech.com [pharmtech.com]
Characterization of 2-Fluoro-3-formylbenzonitrile: A Comprehensive Guide to NMR Spectroscopic Analysis
Introduction: The Significance of 2-Fluoro-3-formylbenzonitrile in Modern Synthesis
This compound is a key aromatic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile, a formyl group, and a fluorine atom on a benzene ring, offers a versatile platform for the construction of complex molecular architectures.[1] The strategic placement of these functional groups allows for a wide array of chemical transformations, making it a sought-after precursor for the synthesis of novel therapeutic agents and functional materials. Given its pivotal role, unambiguous structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique.
This application note provides a comprehensive guide to the characterization of this compound using a suite of NMR spectroscopic techniques. We will delve into detailed protocols for sample preparation, data acquisition, and spectral interpretation of one-dimensional ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional correlation experiments such as COSY and HSQC. The causality behind experimental choices will be thoroughly explained, ensuring a deep understanding of the methodology for researchers, scientists, and drug development professionals.
Core Principles of NMR Characterization
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ¹⁹F, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.
The key parameters obtained from NMR spectra are:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups have the opposite effect (upfield).
-
Spin-Spin Coupling (J): Arises from the interaction of neighboring magnetic nuclei through the bonding electrons. The magnitude of the coupling constant (in Hertz) provides information about the number and spatial relationship of adjacent nuclei.
-
Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Adherence to proper sample preparation techniques is crucial for obtaining high-resolution and artifact-free spectra.[2][3][4][5]
Materials:
-
This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) of high purity (≥99.8 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and does not react with it. CDCl₃ is a common choice for many organic molecules. The deuterated solvent provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.[2][3]
-
Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[2][5]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2][5]
-
Mixing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with a small amount of glass wool directly into the NMR tube.[3][4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram: NMR Sample Preparation Workflow
References
Application Note: Continuous Flow Synthesis of 2-Fluoro-3-formylbenzonitrile
Abstract
2-Fluoro-3-formylbenzonitrile is a key building block in the synthesis of high-value pharmaceutical compounds, notably PARP inhibitors used in oncology. Traditional batch synthesis methods for this intermediate often involve cryogenic temperatures and the use of hazardous organometallic reagents, posing significant challenges for safety, control, and scalability. This application note details a robust and scalable continuous flow methodology for the synthesis of this compound via a directed ortho-lithiation and formylation sequence. By leveraging the intrinsic advantages of microreactor technology—including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle unstable intermediates—this protocol offers a safer, more efficient, and reproducible alternative to conventional batch processing.[1][2][3]
Introduction: The Case for Flow Chemistry
The synthesis of polysubstituted aromatic compounds requires precise control of regioselectivity. For this compound, the challenge lies in introducing a formyl group ortho to the fluorine atom on the 2-fluorobenzonitrile starting material. A powerful strategy to achieve this is Directed ortho-Metalation (DoM), where the fluorine atom directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C3 position. The resulting aryllithium intermediate can then be trapped by an electrophile, such as N,N-dimethylformamide (DMF), to yield the desired aldehyde.
However, this process is fraught with challenges in a batch environment:
-
Safety: Organolithium reagents like n-butyllithium (n-BuLi) are pyrophoric and highly reactive. Handling large quantities poses a significant safety risk.[4]
-
Extreme Temperatures: The lithiation step must be conducted at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the unstable aryllithium intermediate.[5] Maintaining such temperatures in large batch reactors is energy-intensive and can lead to poor heat transfer and localized "hot spots."[6]
-
Mixing and Kinetics: The reaction is extremely fast. Inefficient mixing in a large vessel can lead to poor selectivity and reduced yields.[7][8]
Continuous flow chemistry elegantly overcomes these obstacles. By performing the reaction in a small-volume, high-surface-area microreactor, we achieve near-instantaneous heat transfer and highly efficient mixing.[6][9] This allows for precise temperature control and minimizes the volume of hazardous reagents present at any given moment, dramatically improving the intrinsic safety of the process.[1][2] Furthermore, the unstable intermediate is generated and consumed "on-demand" within seconds, preventing decomposition and improving product yield.[4][7]
Reaction Pathway and Mechanism
The synthesis proceeds in two key steps executed sequentially in a telescoped flow system:
-
Directed ortho-Lithiation: 2-Fluorobenzonitrile is reacted with n-butyllithium (n-BuLi). The fluorine atom directs the lithiation to the C3 position, forming the highly reactive 2-fluoro-3-lithiated benzonitrile intermediate.
-
Formylation & In-line Quench: The organolithium intermediate is immediately intercepted by a stream of N,N-dimethylformamide (DMF). The subsequent collapse of the tetrahedral intermediate, followed by an acidic aqueous quench, yields the final product, this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is designed for a standard laboratory flow chemistry system equipped with HPLC pumps, micromixers, and temperature-controlled reactor coils.
Reagent Preparation
-
Reagent A (Substrate): Prepare a 0.2 M solution of 2-fluorobenzonitrile in anhydrous tetrahydrofuran (THF).
-
Reagent B (Base): Use a commercially available solution of n-butyllithium (e.g., 2.5 M in hexanes). Caution: n-BuLi is pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon) at all times.
-
Reagent C (Electrophile): Prepare a 0.5 M solution of N,N-dimethylformamide (DMF) in anhydrous THF.
-
Quench Solution (Aqueous): Prepare a 1 M solution of citric acid in deionized water.
Continuous Flow Reactor Setup
The system is assembled as a telescoped process to generate and immediately consume the unstable intermediate.[7][10]
Caption: Schematic of the continuous flow reactor setup for the telescoped synthesis.
Reaction Execution
-
System Priming: Prime all pumps and lines with anhydrous THF under an inert atmosphere.
-
Cooling: Cool the reactor coils (Reactor 1 and Reactor 2) to the setpoint of -40 °C.
-
Initiate Flow: Start the pumps according to the parameters in Table 1. Begin by pumping the solvent first, then introduce the reagents.
-
Steady State: Allow the system to run for at least 3 residence times to reach a steady state before collecting the product.
-
Collection: The output from the BPR is a biphasic mixture. Collect this mixture for subsequent offline extraction and analysis.
-
Shutdown: Sequentially replace reagent feeds with pure anhydrous THF to flush the system completely before warming the reactors and shutting down the pumps.
Process Parameters and Optimization
The reaction outcome is highly dependent on stoichiometry, residence time, and temperature. The following table provides a validated starting point for optimization.
| Parameter | Pump | Flow Rate (mL/min) | Concentration | Equivalents | Residence Time (τ) | Notes |
| Substrate | A | 1.00 | 0.2 M | 1.0 | 2-Fluorobenzonitrile in THF | |
| Base | B | 0.096 | 2.5 M | 1.2 | τ₁ = 1.1 min | n-BuLi in Hexanes. Excess is crucial for full conversion. |
| Electrophile | C | 0.60 | 0.5 M | 1.5 | τ₂ = 0.6 min | DMF in THF. Excess ensures trapping of the intermediate. |
| Quench | Q | 2.00 | 1.0 M | - | - | 1 M Citric Acid (aq.). Rapidly protonates the alkoxide. |
Table 1: Optimized Reaction Parameters.
-
Temperature: While -78 °C is common in batch, flow chemistry's superior heat transfer allows for higher operating temperatures. A temperature of -40 °C was found to be optimal, providing high yield without requiring complex cryogenic setups. Increasing the temperature above -20 °C may lead to side-product formation.
-
Stoichiometry: A slight excess of n-BuLi (1.2 eq.) is necessary to drive the lithiation to completion. Insufficient base will result in incomplete conversion.
-
Residence Time: The lithiation is extremely rapid. A residence time (τ₁) of ~1 minute is sufficient. The subsequent formylation is also fast, requiring a residence time (τ₂) of less than 1 minute.
Troubleshooting
Caption: Decision tree for troubleshooting common issues in the flow synthesis.
Conclusion
This application note presents a continuous flow method for the synthesis of this compound that is superior to traditional batch processing in terms of safety, efficiency, and control. By harnessing the capabilities of microreactor technology, the use of hazardous organolithium reagents and the generation of unstable intermediates can be managed with unprecedented precision.[1][4][11] This protocol provides a scalable and robust platform for the production of this vital pharmaceutical intermediate, enabling researchers and drug development professionals to accelerate their discovery and manufacturing pipelines.
References
- 1. contractpharma.com [contractpharma.com]
- 2. pharmtech.com [pharmtech.com]
- 3. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. J-STAR Continuous Flow Chem | CRO Services [jstar-research.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 9. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enabling the use of unstable, hazardous reagents with continuous flow synthesis [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-3-formylbenzonitrile
Welcome to the technical support center for the synthesis of 2-Fluoro-3-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges reported during the synthesis of this compound, with a focus on a common and effective synthetic strategy: the ortho-formylation of 2-fluorobenzonitrile.
Scenario 1: Low Yield in the Formylation Step
Question: I am attempting to synthesize this compound via ortho-lithiation of 2-fluorobenzonitrile followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF), but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in this reaction are a common problem and can often be attributed to several factors. The key is a robust understanding of Directed ortho Metalation (DoM) chemistry.[1][2]
Potential Causes & Corrective Actions:
-
Incomplete Lithiation: The deprotonation of 2-fluorobenzonitrile is a critical step. The fluorine and nitrile groups are only moderately effective as Directed Metalation Groups (DMGs).[1][3]
-
Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are generally preferred over n-butyllithium to minimize nucleophilic attack on the nitrile group.[3]
-
Temperature Control: The lithiation must be performed at low temperatures, typically -78 °C, to prevent side reactions and decomposition of the lithiated intermediate.
-
Reaction Time: Allow sufficient time for the deprotonation to go to completion. Monitoring the reaction by taking small aliquots, quenching with D₂O, and analyzing by ¹H NMR can help optimize this.
-
-
Side Reactions: Several side reactions can compete with the desired formylation.
-
Proton Scrambling: If the reaction is allowed to warm up prematurely, the lithiated intermediate can react with any available proton source, including the solvent (THF) or trace water, leading back to the starting material.
-
Addition to Nitrile: As mentioned, stronger alkyllithium reagents like n-BuLi can add to the nitrile group.
-
-
Inefficient Quench: The delivery of the formylating agent is also critical.
-
DMF Purity: Use anhydrous DMF. Water will rapidly quench the aryllithium intermediate.
-
Addition Temperature: Add the DMF slowly at -78 °C. A rapid, exothermic addition can lead to side reactions.
-
Troubleshooting Workflow for Low Yield in Formylation
Caption: A decision tree for troubleshooting low yields in the formylation step.
Scenario 2: Formation of Impurities
Question: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I minimize their formation?
Answer: Impurity generation is often linked to the issues described above. Here are some of the most common byproducts:
-
Unreacted 2-Fluorobenzonitrile: This indicates incomplete lithiation or premature quenching of the lithiated intermediate.
-
Isomeric Formylbenzonitriles: While the fluorine atom directs ortho to itself, some lithiation can occur at other positions, leading to a mixture of isomers. Using a bulky base like LiTMP can sometimes improve regioselectivity.
-
Products from Nitrile Addition: If using n-BuLi, you may see byproducts resulting from its addition to the nitrile group.
-
Over-alkylation/arylation: If the lithiated species is not quenched efficiently, it can potentially react with other electrophiles in the mixture.
Minimization Strategies:
-
Strict Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to exclude atmospheric moisture and oxygen.
-
Purification: Careful column chromatography is often necessary to separate the desired product from closely related isomers and byproducts. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of 2-fluorobenzonitrile?
A1: The recommended temperature for the lithiation step is -78 °C (a dry ice/acetone bath). This temperature is crucial to ensure the stability of the aryllithium intermediate and to minimize side reactions.
Q2: Can I use a different formylating agent instead of DMF?
A2: Yes, other formylating agents can be used. For example, N-formylpiperidine can sometimes give cleaner reactions. However, DMF is widely used due to its availability and reactivity. Each formylating agent may require optimization of the reaction conditions.
Q3: My purification by column chromatography is difficult, with poor separation. Any tips?
A3: If you are experiencing co-elution of impurities, consider using a different solvent system for your chromatography. A switch from ethyl acetate/hexanes to dichloromethane/hexanes, or the addition of a small amount of a more polar solvent like methanol, might improve separation. Alternatively, recrystallization of the crude product before chromatography can sometimes remove a significant portion of impurities.
Q4: Are there alternative synthetic routes to this compound that might offer better yields?
A4: Yes, an alternative route involves the cyanation of 3-bromo-2-fluorobenzaldehyde. This reaction, often a Rosenmund-von Braun type reaction using a copper(I) cyanide, can be effective but often requires high temperatures (e.g., 170 °C in a solvent like NMP) and careful control of conditions to achieve good yields.[4][5] This route avoids the challenges of ortho-lithiation but introduces its own set of potential issues, such as the need for high temperatures and the use of toxic cyanide reagents.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho Metalation
Step 1: Generation of LDA
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Lithiation and Formylation
-
In a separate flame-dried flask, dissolve 2-fluorobenzonitrile (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from Step 1 into the 2-fluorobenzonitrile solution via cannula while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for an additional hour, then allow the reaction to slowly warm to room temperature.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Data Summary Table
| Reagent | Molar Eq. | Purity | Key Considerations |
| 2-Fluorobenzonitrile | 1.0 | >98% | Ensure starting material is pure. |
| Diisopropylamine | 1.1 | Anhydrous | Distill before use. |
| n-Butyllithium | 1.05 | Titrated | Accurate concentration is critical. |
| N,N-Dimethylformamide | 1.5 | Anhydrous | Use from a freshly opened bottle or distill. |
IV. Mechanistic Overview
The core of this synthesis relies on the principle of Directed ortho Metalation (DoM). The fluorine atom on the aromatic ring acts as a Lewis basic site that coordinates with the lithium cation of the LDA. This coordination brings the strong base into proximity with the ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. This intermediate is then trapped by the electrophilic formylating agent, DMF, to introduce the aldehyde group at the 3-position.
Caption: A simplified workflow of the DoM synthesis and a common side reaction.
V. References
-
BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Retrieved from --INVALID-LINK--
-
Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-FLUORO-5-FORMYLBENZONITRILE synthesis. Retrieved from --INVALID-LINK--
-
dos Santos, T. (n.d.). Development of new selective synthetic methods en route to privileged scaffolds. Biblioteca Digital de Teses e Dissertações da USP. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from --INVALID-LINK--
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G. Myers Research Group. Retrieved from --INVALID-LINK--
References
Technical Support Center: Purification of Crude 2-Fluoro-3-formylbenzonitrile
Welcome to the technical support center for the purification of crude 2-Fluoro-3-formylbenzonitrile (CAS 1261823-31-7). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated aromatic intermediate.[1][2] Given the limited specific literature on the purification of this particular isomer, this guide synthesizes field-proven insights and established principles for the purification of analogous compounds, such as fluorinated benzaldehydes and aromatic nitriles.
Understanding the Chemistry: Potential Impurities
Effective purification begins with an understanding of the potential impurities that may be present in your crude this compound. The nature of these impurities is largely dictated by the synthetic route employed. While specific synthesis methods for this compound are not widely published, we can infer potential impurities from common synthetic strategies for similar molecules, such as the oxidation of a corresponding benzyl alcohol or the formylation of a fluorobenzonitrile.
Common Classes of Impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Over-oxidation Products: If the aldehyde is formed via oxidation, the corresponding carboxylic acid is a common byproduct.
-
Polymerization Products: Aldehydes, particularly in the presence of trace acids or bases, can polymerize.[3]
-
Residual Catalysts and Reagents: Inorganic salts from the reaction workup.
-
Isomeric Impurities: Depending on the specificity of the synthetic route, other isomers of fluoro-formylbenzonitrile could be present.
Purification Strategy Selection
The choice of purification method is critical and depends on the nature of the impurities and the desired final purity of the product. Below is a decision-making workflow to guide your selection.
Caption: Decision workflow for selecting a purification method.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several strategies to address this:
-
Increase Solvent Volume: You may not be using enough solvent to keep the compound dissolved as it cools. Try adding more of the hot solvent to ensure the compound remains in solution to a lower temperature.
-
Slower Cooling: Rapid cooling can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
Solvent System Adjustment: If using a mixed solvent system (e.g., petroleum ether/ethyl acetate, which has been used for a similar isomer), adjust the ratio.[4] A slightly more polar solvent system (i.e., a higher proportion of ethyl acetate) may be necessary to maintain solubility at a lower temperature.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[3]
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[3]
Q2: No crystals form even after my solution has cooled completely. What's wrong?
A2: This typically indicates that the solution is not supersaturated.
-
Too Much Solvent: You have likely used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your product, then attempt to cool it again.[3]
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. You may need to select a different solvent or switch to a two-solvent recrystallization method.[3]
Q3: The recrystallized product is still impure. What are the next steps?
A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:
-
Second Recrystallization: A second recrystallization from the same or a different solvent system may be effective.
-
Charcoal Treatment: If the impurities are colored, adding activated charcoal to the hot solution before filtration can help to remove them.
-
Column Chromatography: For closely related impurities, recrystallization may not be sufficient. In this case, column chromatography is the recommended next step.[5][6]
Column Chromatography Issues
Q1: I'm not sure which solvent system (mobile phase) to use for column chromatography. How do I choose?
A1: Thin-Layer Chromatography (TLC) is an essential tool for determining the optimal solvent system before running a column.[5][6]
-
Objective: You are looking for a solvent system in which your desired product has an Rf value of approximately 0.2-0.4. Impurities should ideally be well-separated from the product spot (either much higher or lower Rf).
-
Starting Point: For a compound like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Optimization: Run several TLC plates with varying ratios of these solvents to find the one that provides the best separation.
Q2: My compound is decomposing on the silica gel column. How can I prevent this?
A2: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.
-
Neutralized Silica: You can try neutralizing the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase, followed by flushing with the mobile phase alone before loading your sample.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic). However, be sure to re-optimize your solvent system with TLC on alumina plates first.
-
Speed: Do not let the column run unnecessarily long. A faster elution (flash chromatography) can minimize the contact time between your compound and the stationary phase.
Q3: The separation on the column is poor, and my fractions are all mixed. What went wrong?
A3: Poor separation can result from several factors:
-
Improper Packing: Ensure your column is packed uniformly without any air bubbles or cracks.[7]
-
Incorrect Solvent System: The polarity of your mobile phase may be too high, causing all compounds to elute too quickly. Try a less polar solvent system.
-
Overloading: You may have loaded too much crude material onto the column for its size. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.
-
Sample Loading: The initial band of your compound should be as narrow as possible. Dissolve your crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and can be adsorbed onto a small amount of silica) before loading it onto the column.[5]
| Issue | Potential Cause | Recommended Solution |
| Low or No Recovery | Compound is still on the column. | Increase the polarity of the mobile phase to elute the compound. |
| Compound is highly volatile. | Use cooled collection vessels. | |
| Product Elutes with the Solvent Front | Mobile phase is too polar. | Switch to a less polar solvent system. |
| Tailing of Spots on TLC of Fractions | Sample is too concentrated on TLC plate. | Dilute the sample before spotting. |
| Compound is interacting strongly with the stationary phase. | Consider adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., toluene, ethyl acetate, hexanes, isopropanol) at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, find a pair of miscible solvents where the product is soluble in one and insoluble in the other.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC as described in the FAQ section.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, dissolve it in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography (GC): Suitable for thermally stable and volatile compounds. A high purity is often indicated as ≥99.0% by GC analysis.[8]
-
High-Performance Liquid Chromatography (HPLC): A versatile method for purity and impurity profiling.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and identify any remaining impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
References
- 1. chemscene.com [chemscene.com]
- 2. 1261823-31-7|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-3-formylbenzonitrile Formation
Welcome to the technical support center for the synthesis of 2-Fluoro-3-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on optimizing reaction temperature—a critical parameter for achieving high yield and purity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
The Critical Role of Temperature in Synthesizing this compound
The synthesis of this compound, a key intermediate in various pharmaceutical compounds, can be approached through several synthetic routes.[1] The success of these methods is often highly dependent on precise temperature control. Deviations can lead to a range of issues, including diminished yields, the formation of unwanted side products, and even reaction failure. This guide will focus on the most common formylation methods and the temperature-related challenges associated with them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis, with a focus on temperature as the root cause and solution.
Issue 1: Low or No Product Yield
Question: My formylation reaction of 2-fluorobenzonitrile is resulting in a very low yield or no desired product at all. What are the likely temperature-related causes?
Answer: A low or non-existent yield is one of the most common and frustrating issues. When temperature is the culprit, it can be due to several factors depending on the specific formylation method employed.
For Vilsmeier-Haack Formylation:
-
Insufficient Temperature: The Vilsmeier-Haack reaction, which uses a formylating agent generated from DMF and an acid chloride (like POCl₃), requires a certain activation energy.[2][3] If the reaction temperature is too low, the electrophilic Vilsmeier reagent may not be reactive enough to effectively attack the electron-rich aromatic ring of a substituted benzonitrile.[2][4]
-
Solution: Gradually increase the reaction temperature in increments of 5-10°C. Reactions are often run between room temperature and 80°C.[5] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the optimal temperature for your specific substrate and reagent concentrations.
-
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of the Vilsmeier reagent or the desired product. This is particularly true for highly activated or sensitive substrates.
-
Solution: If you suspect decomposition (e.g., observing charring or a significant color change to dark brown or black), try running the reaction at a lower temperature. Starting at 0°C and slowly allowing the reaction to warm to room temperature can be an effective strategy.[6]
-
For Ortho-lithiation followed by Formylation:
-
Premature Quenching of the Lithiated Intermediate: This pathway involves the deprotonation of 2-fluorobenzonitrile using a strong base like lithium diisopropylamide (LDA) at very low temperatures (typically -78°C), followed by the addition of a formylating agent (e.g., DMF). If the temperature rises prematurely before the formylating agent is added, the highly reactive lithiated intermediate can be quenched by other species in the reaction mixture or react with the solvent.
-
Solution: Maintain a consistently low temperature throughout the lithiation and formylation steps. Use a reliable cooling bath (e.g., a dry ice/acetone slush) and ensure efficient stirring. The formylating agent should be added slowly to the cold solution of the lithiated species to control any exothermic processes.
-
Issue 2: Formation of Significant Side Products
Question: I am obtaining my desired this compound, but it is contaminated with significant amounts of side products. How can temperature optimization help improve the purity?
Answer: The formation of side products is a clear indicator that the reaction conditions, particularly temperature, are not optimized for selectivity.
Common Side Products and Temperature-Based Solutions:
-
Isomer Formation (e.g., 2-Fluoro-5-formylbenzonitrile): In some formylation reactions, there is a possibility of substitution at other positions on the benzene ring. The regioselectivity of the reaction is often temperature-dependent.
-
Solution: Lowering the reaction temperature generally enhances selectivity. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can favor the formation of the thermodynamically or kinetically preferred isomer. For instance, in some electrophilic aromatic substitutions, lower temperatures can favor ortho substitution.
-
-
Di-formylation: The introduction of two formyl groups onto the aromatic ring can occur if the reaction conditions are too harsh.[4]
-
Solution: This is often a result of excessively high temperatures or prolonged reaction times. Reducing the temperature can decrease the reactivity of the mono-formylated product, preventing a second formylation. Also, consider reducing the stoichiometry of the formylating agent.[4]
-
-
Polymerization/Resin Formation: Phenolic compounds, if present as impurities or formed in situ, can undergo polymerization with formaldehyde equivalents, especially at elevated temperatures.[4]
-
Solution: Avoid excessively high temperatures. If the reaction protocol calls for heating, do so gradually and maintain the minimum temperature required for the reaction to proceed.[4]
-
Data Summary: Temperature Effects on Formylation Reactions
| Reaction Type | Typical Temperature Range | Effect of Low Temperature | Effect of High Temperature |
| Vilsmeier-Haack | 0°C to 100°C[5] | Slow or no reaction | Decomposition, di-formylation, reduced selectivity[4] |
| Ortho-lithiation | -78°C to 0°C | Generally required for stability | Decomposition of lithiated intermediate |
| Friedel-Crafts | 0°C to 80°C | Incomplete reaction | Increased side products, potential for rearrangement |
Experimental Protocols for Temperature Optimization
Protocol 1: Temperature Scouting for Vilsmeier-Haack Formylation
This protocol outlines a systematic approach to finding the optimal reaction temperature.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and selectivity.
Methodology:
-
Setup: Prepare multiple small-scale reactions in parallel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: In a typical setup, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C to pre-form the Vilsmeier reagent.
-
Substrate Addition: Add 2-fluorobenzonitrile to the Vilsmeier reagent at 0°C.
-
Temperature Variation: Allow each reaction to proceed at a different, constant temperature (e.g., 0°C, room temperature (~20-25°C), 40°C, 60°C, and 80°C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or HPLC.
-
Quenching and Workup: Once the starting material is consumed or the reaction appears to have stalled, quench the reaction by pouring it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the yield and the ratio of the desired product to any side products.
Visualization of the Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Is the formylation reaction exothermic, and how does that impact temperature control? A1: The formation of the Vilsmeier reagent from DMF and POCl₃ is often exothermic.[7] It is crucial to add the reagents slowly at a low temperature (e.g., 0°C) to dissipate the heat generated. Similarly, the subsequent electrophilic substitution reaction can also be exothermic.[7] Inadequate temperature control during these stages can lead to a rapid temperature increase, promoting side reactions and reducing the overall yield. Always use a cooling bath during reagent addition and monitor the internal reaction temperature.
Q2: Can the solvent choice affect the optimal reaction temperature? A2: Absolutely. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Solvents like dichloromethane (DCM) are suitable for lower temperature reactions, while higher boiling point solvents like DMF can be used for reactions requiring more thermal energy.[8] The solvent can also influence the solubility of reagents and intermediates, which in turn can affect the reaction kinetics and optimal temperature.
Q3: My reaction seems to stall at lower temperatures, but increasing the heat leads to decomposition. What should I do? A3: This is a classic dilemma in process optimization. If a viable temperature window cannot be found, consider the following:
-
Change the Formylating Agent: A more reactive Vilsmeier reagent, perhaps generated from a different formamide or activating agent, might allow the reaction to proceed at a lower temperature.
-
Catalysis: While not standard for Vilsmeier-Haack reactions, investigating catalytic additives could be a research avenue. For other formylation methods, a change in catalyst can have a significant impact.
-
Microwave Chemistry: Microwave-assisted synthesis can sometimes accelerate reactions at lower bulk temperatures, potentially avoiding decomposition while still providing the necessary activation energy.
Q4: How do I accurately measure and control the reaction temperature, especially for low-temperature reactions? A4: For reactions at or below room temperature, an ice-water or ice-salt bath is often sufficient. For very low temperatures like -78°C, a dry ice/acetone or dry ice/isopropanol slush bath is standard. It is essential to use a low-temperature thermometer or a thermocouple probe placed directly in the reaction mixture (if possible) to get an accurate reading of the internal temperature, rather than just the bath temperature. For precise temperature control above ambient, a thermostatically controlled oil bath or heating mantle with a temperature controller is recommended.
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting temperature issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-Up of 2-Fluoro-3-formylbenzonitrile Production
Welcome to the Technical Support Center for the industrial production of 2-Fluoro-3-formylbenzonitrile. This guide is designed for researchers, chemists, and process engineers navigating the complexities of scaling this synthesis from the laboratory to industrial production. Given the limited publicly available data on the specific industrial-scale synthesis of this compound, this document leverages established chemical principles and analogous data from related compounds, such as the isomeric 2-Fluoro-5-formylbenzonitrile, to provide a robust troubleshooting framework.
Section 1: Navigating Synthetic Routes and Foreseeing Scale-Up Hurdles
The synthesis of this compound on an industrial scale presents unique challenges, primarily centered around achieving high regioselectivity, ensuring process safety, and optimizing purification. Two plausible synthetic pathways are considered here, drawing parallels from known organic reactions.
Route A: Direct Formylation of 2-Fluorobenzonitrile
This route involves the direct introduction of a formyl group onto the 2-fluorobenzonitrile backbone. A significant challenge in this approach is directing the substitution to the C-3 position, as other positions on the aromatic ring may also be reactive.
Route B: Cyanation of 2-Fluoro-3-halobenzaldehyde
This alternative pathway involves the conversion of a halogenated precursor, such as 2-fluoro-3-bromobenzaldehyde, to the desired nitrile. This route may offer better control over regioselectivity but introduces its own set of challenges related to the cyanation reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high regioselectivity during the formylation of 2-fluorobenzonitrile?
A1: The primary challenge is the electronic and steric influence of the existing fluoro and cyano groups. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 3-formyl product. On a large scale, even minor isomeric impurities can represent a significant loss of material and require extensive purification steps.
Q2: What are the safety considerations when handling large quantities of reagents like cuprous cyanide in Route B?
A2: Cuprous cyanide is highly toxic and poses a significant health risk upon inhalation, ingestion, or skin contact.[1] Industrial-scale operations require stringent safety protocols, including closed-system handling, dedicated ventilation, and personal protective equipment (PPE). Furthermore, the quenching and waste treatment of cyanide-containing reaction mixtures must be carefully controlled to avoid the release of toxic hydrogen cyanide gas.
Q3: How can I minimize byproduct formation during the oxidation step that may be required in some synthetic variations?
A3: Over-oxidation to the corresponding carboxylic acid is a common byproduct if water is present.[1] To mitigate this, ensure all reactants and solvents are anhydrous and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The choice of oxidizing agent is also critical; milder, more selective agents are preferable for large-scale operations to improve safety and reduce side reactions.
Section 3: Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using in-process controls like HPLC. - Ensure adequate reaction time, as large-scale reactions may have different kinetics. - Verify the quality and activity of all reagents. |
| Poor Regioselectivity | - Optimize reaction temperature; lower temperatures may favor the desired isomer. - Experiment with different Lewis acid catalysts in formylation to enhance selectivity. |
| Sub-optimal Reaction Conditions | - For cyanation reactions, ensure the temperature is high enough for efficient conversion.[1] - Use a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) if necessary to achieve the required temperature.[1] |
Problem 2: Difficult Product Isolation and Purification
| Possible Cause | Troubleshooting Steps |
| Formation of Tarry Residues | - In reactions involving chromium-based oxidants, reduced chromium salts can form viscous residues.[1] - Add an inert filter aid like Celite to the reaction mixture before filtration to adsorb these byproducts.[1] |
| Product "Oiling Out" During Recrystallization | - This occurs when the product is insoluble in the solvent at a temperature above its melting point. - Increase the solvent volume or cool the solution more slowly. - Adjust the solvent system to a slightly more polar composition. |
| Isomeric Impurities | - Employ multi-step purification techniques such as fractional distillation followed by recrystallization. - Consider preparative chromatography for high-purity applications, though this may be less cost-effective on a large scale. |
Section 4: Experimental Protocols and Visualizations
Illustrative Protocol for Route B: Cyanation
This protocol is an illustrative example based on similar reactions and should be optimized for the specific target molecule.
-
Reaction Setup: In a suitable glass-lined reactor, dissolve 2-fluoro-3-bromobenzaldehyde in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Reagent Addition: Add cuprous cyanide to the mixture.
-
Reaction: Heat the mixture to 170°C with constant stirring and maintain for a minimum of 12 hours.[1]
-
Workup: After cooling, quench the reaction mixture and perform an extraction with a suitable organic solvent.
-
Purification: Wash the organic phase, dry it with a drying agent like anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization.
Workflow Diagrams
References
Technical Support Center: Synthesis of 2-Fluoro-5-cyanobenzoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-fluoro-5-cyanobenzoic acid. This resource is designed to provide in-depth guidance and troubleshooting advice for common issues encountered during the oxidation of 2-fluoro-5-cyanobenzaldehyde. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and aim to provide you with scientifically sound and practically proven solutions.
I. Understanding the Core Challenge: Preventing Over-oxidation
The synthesis of 2-fluoro-5-cyanobenzoic acid typically involves the oxidation of the corresponding aldehyde, 2-fluoro-5-cyanobenzaldehyde. While this transformation appears straightforward, a significant challenge lies in preventing over-oxidation.[1] Aldehydes are susceptible to further oxidation to carboxylic acids, and achieving high selectivity requires careful control of reaction conditions and a thorough understanding of the underlying mechanisms.[2][3][4]
Over-oxidation not only reduces the yield of the desired product but can also lead to the formation of impurities that are difficult to separate, complicating the purification process. This guide will explore the causative factors behind over-oxidation and provide actionable strategies to mitigate this common side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-oxidation in the synthesis of 2-fluoro-5-cyanobenzoic acid?
A1: Over-oxidation during the conversion of 2-fluoro-5-cyanobenzaldehyde to its corresponding carboxylic acid can be attributed to several factors:
-
Harsh Oxidizing Agents: Strong, non-selective oxidizing agents can readily oxidize the aldehyde functional group beyond the carboxylic acid stage, leading to degradation or unwanted side products.[3][5]
-
Reaction Temperature: Elevated temperatures can increase the rate of all reactions, including the undesirable over-oxidation pathway.[6] Exothermic reactions, if not properly controlled, can lead to temperature spikes that favor side reactions.
-
Presence of Water: In some oxidation reactions, the presence of water can facilitate the formation of gem-diols from the aldehyde, which are then more susceptible to oxidation.[6][7]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long, even under optimal conditions, can increase the likelihood of over-oxidation.
Q2: What is the recommended method for oxidizing 2-fluoro-5-cyanobenzaldehyde to minimize over-oxidation?
A2: The Pinnick oxidation is a highly recommended method for this transformation due to its mild conditions and high selectivity for converting aldehydes to carboxylic acids, even in the presence of other sensitive functional groups.[8][9][10] This method utilizes sodium chlorite (NaClO2) as the oxidant in the presence of a buffer, typically a phosphate buffer, and a chlorine scavenger.[8][10]
Q3: Can I use stronger oxidizing agents like potassium permanganate or Jones reagent?
A3: While strong oxidants like potassium permanganate (KMnO4) and Jones reagent (CrO3 in sulfuric acid) can oxidize aldehydes to carboxylic acids, they are generally not recommended for substrates like 2-fluoro-5-cyanobenzaldehyde.[11][12][13] These reagents are less selective and can lead to over-oxidation and other side reactions, especially with a multifunctional aromatic compound.[7][14][15] The strongly acidic conditions of the Jones oxidation can also be detrimental to certain substrates.[7][14]
Q4: How does the Baeyer-Villiger oxidation apply here, and is it a viable option?
A4: The Baeyer-Villiger oxidation typically converts ketones to esters and cyclic ketones to lactones using peroxyacids.[16][17][18] While it can oxidize aldehydes to carboxylic acids, it is not the most common or efficient method for this specific transformation.[19][20] The migratory aptitude in the Baeyer-Villiger reaction favors hydrogen, which would lead to the desired carboxylic acid from an aldehyde.[19][20] However, other methods like the Pinnick oxidation are generally more reliable and straightforward for this purpose.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and provides a systematic approach to troubleshooting.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield of 2-fluoro-5-cyanobenzoic acid | Incomplete reaction. | - Monitor the reaction closely using TLC or HPLC: This will help determine the optimal reaction time and prevent premature quenching. - Ensure adequate stoichiometry of the oxidizing agent: A slight excess of the oxidant may be necessary to drive the reaction to completion. |
| Degradation of starting material or product. | - Control the reaction temperature: Use an ice bath to manage any exothermicity, especially during the addition of reagents.[6] - Choose a milder oxidizing agent: If using a strong oxidant, consider switching to the Pinnick oxidation.[8][10] | |
| Presence of Unreacted 2-fluoro-5-cyanobenzaldehyde | Insufficient oxidizing agent. | - Recalculate and ensure the correct molar equivalents of the oxidant are used. |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. For some oxidations, room temperature may be sufficient.[6] | |
| Deactivated oxidizing agent. | - Use a fresh batch of the oxidizing agent. Some reagents can degrade over time or with improper storage. | |
| Formation of Unidentified Impurities | Over-oxidation or side reactions. | - Employ a chlorine scavenger in Pinnick oxidations: Reagents like 2-methyl-2-butene are crucial for quenching the hypochlorous acid byproduct, which can cause side reactions.[10] - Purify the starting aldehyde: Contaminants in the starting material can lead to unexpected side products.[21] |
| Reaction with solvent. | - Ensure the solvent is appropriate for the chosen oxidation method and is anhydrous when required. [6] | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase. | - Acidify the reaction mixture to a pH of ~2 before extraction: This will ensure the carboxylic acid is in its protonated, less water-soluble form. - Use a suitable organic solvent for extraction: Ethyl acetate or dichloromethane are common choices. |
| Emulsion formation during workup. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
III. Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and success, we provide a detailed protocol for the highly recommended Pinnick oxidation.
Protocol: Pinnick Oxidation of 2-fluoro-5-cyanobenzaldehyde
This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.
Materials:
-
2-fluoro-5-cyanobenzaldehyde
-
tert-Butanol
-
Water (deionized)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO2, 80% technical grade)
-
Sodium sulfite (Na2SO3)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-cyanobenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (1.2 eq) to the solution. This acts as a buffer to maintain a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.[8]
-
Add 2-methyl-2-butene (3.0 eq). This is a crucial scavenger that reacts with the hypochlorous acid (HOCl) byproduct, preventing it from reacting with the starting materials or products.[10]
-
-
Addition of Oxidant:
-
Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction.
-
In a separate container, dissolve sodium chlorite (1.5 eq) in a minimal amount of water.
-
Add the sodium chlorite solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C. A color change to yellow or orange may be observed, indicating the formation of chlorine dioxide.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until the orange/yellow color disappears. This step reduces any remaining oxidizing species.
-
Acidify the mixture to a pH of approximately 2 with 1 M HCl. This ensures the product is in its carboxylic acid form.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-5-cyanobenzoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizing the Workflow: Pinnick Oxidation
Caption: Workflow for the Pinnick Oxidation of 2-fluoro-5-cyanobenzaldehyde.
Logical Relationship: Preventing Over-oxidation
Caption: Key factors and solutions for preventing over-oxidation.
IV. References
-
Gatto, V. J., et al. (n.d.). Oxidation of aldehydes and ketones to carboxylic acids. ResearchGate.
-
BenchChem. (n.d.). Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis.
-
ChemicalBook. (n.d.). Methyl 2-cyano-5-fluorobenzoate synthesis.
-
MDPI. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
-
Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
Wikipedia. (n.d.). Pinnick oxidation.
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones.
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids.
-
Orgoly. (n.d.). Pinnick Oxidation.
-
Organic Chemistry Portal. (n.d.). Jones Oxidation.
-
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples.
-
Wikipedia. (n.d.). Jones oxidation.
-
LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes.
-
Alfa Chemistry. (n.d.). Jones Oxidation.
-
National Institutes of Health. (2020, February 5). Mechanistic investigations on Pinnick oxidation: a density functional theory study.
-
Leah4Sci. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid.
-
Sciencemadness Wiki. (2019, July 11). Jones oxidation.
-
LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones.
-
ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS.
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.
-
Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.
-
LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones.
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
-
Google Patents. (n.d.). Methods for producing cyanobenzoic acid derivatives.
-
BenchChem. (n.d.). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
-
Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation.
-
Alfa Chemistry. (n.d.). Baeyer-Villiger Oxidation.
-
KPU Pressbooks. (n.d.). 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II.
-
Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7.
-
Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
-
Guidechem. (n.d.). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid?.
-
LibreTexts. (2020, August 15). 5.3: Oxidation of Aldehydes.
-
ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?.
-
Arkat USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
-
National Institutes of Health. (n.d.). 2-Fluorobenzoic acid.
-
ResearchGate. (2025, October 18). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. orgoly.com [orgoly.com]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 12. Jones oxidation - Wikipedia [en.wikipedia.org]
- 13. adichemistry.com [adichemistry.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 16. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 17. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 20. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
- 21. researchgate.net [researchgate.net]
Stability and Storage Conditions: A Troubleshooting Guide for Researchers
<Technical Support Center: 2-Fluoro-3-formylbenzonitrile >
Welcome to the Technical Support Center for this compound (CAS 1261823-31-7). This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical advice to ensure the stability and integrity of this versatile research compound. We address common questions and troubleshooting scenarios encountered in the laboratory, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal long-term stability, this compound should be stored at 4°C under a dry, inert atmosphere, such as nitrogen.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.
Q2: My solid this compound has developed a yellowish tint. Is it still usable?
A slight change in color to a pale yellow does not necessarily indicate significant degradation. Aromatic aldehydes can be susceptible to minor oxidation or polymerization over time, which can cause discoloration. However, for applications requiring high purity, it is advisable to re-analyze the material to confirm its integrity before use.
Q3: I need to handle the compound outside of a glovebox. What precautions should I take?
This compound is sensitive to air.[2] For short periods of handling in the open, it is recommended to work quickly and efficiently to minimize exposure. Always ensure the container is tightly resealed immediately after use. For extended or repeated handling, working under a gentle stream of an inert gas like nitrogen or argon is a good practice.
Q4: Can I store solutions of this compound? If so, what is the best solvent and for how long?
While storing the compound in its solid form is ideal, solutions can be prepared for immediate or short-term use. The choice of solvent will depend on your specific application. Given the reactivity of the aldehyde group, aprotic and anhydrous solvents are recommended. Stability in solution is generally lower than in the solid state, and it is best practice to prepare solutions fresh. If short-term storage is necessary, keep the solution at a low temperature (e.g., -20°C) under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Inconsistent experimental results using an older batch of the compound.
-
Potential Cause: The aldehyde functional group in this compound is susceptible to oxidation, which can convert it to the corresponding carboxylic acid.[3] This impurity can interfere with subsequent reactions.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any significant changes in color or consistency of the solid.
-
Purity Analysis: Re-confirm the purity of the material using analytical techniques such as NMR, HPLC, or GC-MS.
-
Purification: If impurities are detected, consider recrystallization to purify the compound before use.
-
Issue 2: The compound appears clumpy or has solidified into a hard mass.
-
Potential Cause: This may be due to exposure to moisture, which can cause hydrolysis of the nitrile group or promote polymerization of the aldehyde.
-
Troubleshooting Steps:
-
Assess Solubility: Test the solubility of a small amount of the material in a suitable solvent. If it is insoluble or only partially soluble, significant degradation may have occurred.
-
Analytical Verification: Use analytical methods to identify the nature of the degradation products.
-
Discard if Necessary: If significant degradation is confirmed, it is best to discard the batch and use a fresh supply to ensure the reliability of your experimental results.
-
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 4°C | To minimize the rate of potential degradation reactions.[1] |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidation of the aldehyde group.[1][4] |
| Container | Tightly sealed, opaque or amber glass | To protect from air, moisture, and light.[5] |
| Handling | In a well-ventilated area, preferably a fume hood | To avoid inhalation of any dust or vapors.[2][6] |
| Personal Protective Equipment | Gloves, safety glasses, lab coat | To prevent skin and eye contact.[2][6] |
Experimental Protocol: Quick Stability Assessment via Thin-Layer Chromatography (TLC)
This protocol provides a rapid method to qualitatively assess the purity of your this compound sample.
Materials:
-
This compound sample (both a fresh standard and the sample )
-
TLC plate (silica gel 60 F254)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate - this may need to be optimized)
-
TLC tank
-
UV lamp (254 nm)
-
Capillary tubes or micropipette
Procedure:
-
Prepare a small amount of the developing solvent and pour it into the TLC tank to a depth of about 0.5 cm. Cover the tank and allow the atmosphere to saturate.
-
On the TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark two spots on this line for your standard and your sample.
-
Dissolve a small amount of the fresh standard and your test sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube or micropipette, spot a small amount of each solution onto the designated marks on the TLC plate.
-
Allow the spots to dry completely.
-
Carefully place the TLC plate into the developing tank, ensuring the solvent level is below the spotting line. Cover the tank.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp.
-
Analysis: Compare the spot(s) of your test sample to the standard. The presence of additional spots in the lane of your test sample indicates the presence of impurities and potential degradation.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to Synthetic Routes for 2-Fluoro-3-formylbenzonitrile
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. 2-Fluoro-3-formylbenzonitrile is a key trifunctional building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and central nervous system drugs. The arrangement of its substituents presents unique synthetic challenges, necessitating a thorough evaluation of available methodologies to optimize for yield, purity, scalability, and cost.
This guide provides a comprehensive comparison of prominent synthetic routes to this compound, offering an in-depth analysis of their chemical principles, detailed experimental protocols, and key performance indicators. This resource is intended to assist researchers, chemists, and professionals in drug development in selecting the most suitable synthetic strategy for their specific requirements.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound has been approached from various starting materials, each route possessing distinct advantages and drawbacks. The most common strategies include the ortho-lithiation and subsequent formylation of 2-fluorobenzonitrile, the oxidation of a methyl or benzyl alcohol precursor, and the cyanation of a halogenated benzaldehyde derivative.
Route 1: Directed Ortho-Metalation and Formylation of 2-Fluorobenzonitrile
This classic approach utilizes the directing effect of the cyano group to achieve selective lithiation at the ortho position of 2-fluorobenzonitrile.[1][2] The resulting aryllithium intermediate is then quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.
The cyano group acts as a powerful directing group in ortho-metalation reactions by coordinating with the lithium cation and stabilizing the resulting carbanion.[2] The fluorine atom at the 2-position further increases the acidity of the C3 proton, facilitating its removal by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The use of a hindered base is critical to prevent nucleophilic addition to the cyano group. The subsequent reaction with DMF proceeds through a tetrahedral intermediate that collapses upon acidic workup to yield the desired aldehyde.
Experimental Protocol: Ortho-Lithiation and Formylation
-
LDA Preparation: A solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes.
-
Lithiation: A solution of 2-fluorobenzonitrile (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C and stirred for 1-2 hours.[3]
-
Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise at -78 °C, and the reaction is stirred for an additional 1-2 hours.
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride, warmed to room temperature, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to afford this compound.[4]
| Metric | Performance | Supporting Data/Observations |
| Yield | Moderate to Good | Typically 50-70%.[4] Sensitive to strict temperature control and reagent purity. |
| Purity | Good to Excellent | Column chromatography generally yields high-purity material. |
| Scalability | Moderate | Cryogenic temperatures and pyrophoric reagents pose scale-up challenges. |
| Safety | High Hazard | Requires expert handling of n-butyllithium and cryogenic conditions under an inert atmosphere. |
| Cost-Effectiveness | Moderate | Starting materials are accessible, but specialized equipment and reagents add to the cost. |
Route 2: Oxidation of 2-Fluoro-3-methylbenzonitrile
An alternative strategy involves the oxidation of the methyl group of 2-fluoro-3-methylbenzonitrile.[5][6] This approach circumvents the need for highly reactive organometallic reagents and can be more suitable for large-scale synthesis.
A variety of oxidizing agents can be employed, including manganese dioxide (MnO₂) and pyridinium chlorochromate (PCC). The choice of oxidant is crucial to selectively oxidize the methyl group to the aldehyde without over-oxidation to the carboxylic acid or reaction with other functional groups. The reaction mechanism can proceed through radical or ionic pathways depending on the chosen oxidant.
Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)
-
Reaction Setup: 2-Fluoro-3-methylbenzonitrile (1.0 eq) is dissolved in dichloromethane.
-
Oxidation: Pyridinium chlorochromate (PCC, 1.5-2.0 eq) is added portion-wise, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The crude product is purified by column chromatography to yield this compound.
| Metric | Performance | Supporting Data/Observations |
| Yield | Variable | Yields can range from 30-80%, with over-oxidation being a common side reaction. |
| Purity | Good | Purification is generally straightforward, though separation from byproducts may be required. |
| Scalability | Good | More amenable to scale-up than the ortho-lithiation route. |
| Safety | Moderate Hazard | Oxidizing agents like PCC are toxic and require careful handling. |
| Cost-Effectiveness | Good | The starting material is commercially available, and many oxidants are cost-effective. |
Route 3: Palladium-Catalyzed Cyanation of 2-Fluoro-3-bromobenzaldehyde
This route introduces the cyano group in the final step through a transition metal-catalyzed cyanation of a halogenated precursor like 2-fluoro-3-bromobenzaldehyde.[7][8][9]
Palladium-catalyzed cyanation is a powerful method for forming aryl nitriles.[10][11] The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium cyanide) and subsequent reductive elimination to afford the benzonitrile product.[7][8] The choice of catalyst, ligand, and cyanide source is critical for achieving high efficiency.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: In a reaction vessel under an inert atmosphere, 2-fluoro-3-bromobenzaldehyde (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent (e.g., DMF) are combined.
-
Reaction: The mixture is degassed and heated to 80-120 °C for several hours, with progress monitored by HPLC or TLC.
-
Workup: After cooling, the mixture is diluted with an organic solvent, filtered, and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to give this compound.
| Metric | Performance | Supporting Data/Observations |
| Yield | Good to Excellent | Often provides high yields (70-90%) with broad functional group tolerance.[12] |
| Purity | Excellent | The reaction is typically clean, leading to high-purity products. |
| Scalability | Good | Transition metal-catalyzed reactions are generally scalable, though catalyst cost is a factor. |
| Safety | High Hazard | Cyanide salts are highly toxic and require stringent safety protocols for handling and disposal. |
| Cost-Effectiveness | Moderate to High | The palladium catalyst can be a significant cost driver. |
Comparative Summary and Strategic Recommendations
The optimal synthetic route to this compound is contingent on the specific project goals, including scale, purity requirements, budget, and available resources.
| Synthetic Route | Key Advantages | Key Disadvantages | Recommended Application |
| Ortho-Metalation | Utilizes readily available starting material; well-established methodology. | Requires cryogenic temperatures and hazardous reagents; moderate scalability. | Small-scale laboratory synthesis where specialized equipment and expertise are available. |
| Oxidation | Highly scalable; avoids pyrophoric reagents. | Yields can be variable; risk of over-oxidation to the carboxylic acid. | Large-scale production where cost and operational safety are primary considerations. |
| Cyanation | High yields and purity; excellent functional group compatibility. | High cost of palladium catalysts; extreme toxicity of cyanide reagents. | Applications where the highest purity and yield are critical, and the catalyst cost is justifiable. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations for each synthetic route.
"2-Fluorobenzonitrile" -> "Lithium 2-fluoro-3-cyanophenyl" [label="LDA, THF, -78 °C"]; "Lithium 2-fluoro-3-cyanophenyl" -> "this compound" [label="1. DMF\n2. H₃O⁺"]; }
Caption: Ortho-metalation and formylation of 2-fluorobenzonitrile.
"2-Fluoro-3-methylbenzonitrile" -> "this compound" [label="PCC, CH₂Cl₂"]; }
Caption: Oxidation of 2-fluoro-3-methylbenzonitrile.
"2-Fluoro-3-bromobenzaldehyde" -> "this compound" [label="Zn(CN)₂, Pd(PPh₃)₄, DMF, Heat"]; }
Caption: Palladium-catalyzed cyanation of 2-fluoro-3-bromobenzaldehyde.Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with a unique profile of advantages and disadvantages. For small-scale, exploratory work, the ortho-metalation of 2-fluorobenzonitrile offers a direct approach. For larger-scale campaigns, the oxidation of 2-fluoro-3-methylbenzonitrile is a more practical and cost-effective option, provided that reaction conditions are carefully controlled. The palladium-catalyzed cyanation of 2-fluoro-3-bromobenzaldehyde stands out for its high efficiency and purity, making it the preferred method when product quality is the highest priority and the associated costs are acceptable. A thorough understanding of these factors will enable chemists to select the optimal synthetic strategy to access this valuable intermediate for the advancement of pharmaceutical research.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. 2-Fluorobenzonitrile 98 394-47-8 [sigmaaldrich.com]
- 4. teses.usp.br [teses.usp.br]
- 5. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the GC-MS Analysis of 2-Fluoro-3-formylbenzonitrile and its Positional Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification and differentiation of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. 2-Fluoro-3-formylbenzonitrile and its positional isomers are important building blocks in medicinal chemistry. Their structural similarity presents a significant analytical challenge, often resulting in co-elution and similar fragmentation patterns in mass spectrometry. This guide provides a detailed, in-depth comparison of the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and its key isomers, offering predictive insights and a robust experimental framework for their differentiation.
Introduction: The Challenge of Isomeric Differentiation
Positional isomers, such as the fluoro-formylbenzonitriles, possess the same molecular formula and mass, rendering them indistinguishable by mass spectrometry alone.[1] Consequently, chromatographic separation is paramount for their individual identification and quantification. Gas chromatography, with its high resolving power, is an ideal technique for this purpose. When coupled with mass spectrometry, it provides both retention time data for isomer differentiation and fragmentation patterns for structural confirmation.
This guide will focus on the comparative GC-MS analysis of three key isomers:
-
This compound
-
2-Fluoro-4-formylbenzonitrile
-
2-Fluoro-5-formylbenzonitrile
Predicting Chromatographic Elution Order
The elution order of these isomers in a gas chromatograph, particularly on a non-polar stationary phase like a DB-5ms, is primarily governed by their boiling points. Compounds with lower boiling points are more volatile and will elute earlier.
| Isomer | CAS Number | Reported Boiling Point (°C) | Predicted Elution Order |
| 2-Fluoro-5-formylbenzonitrile | 218301-22-5 | 211.9 - 215.6[2][3][4][5][6] | 1 |
| This compound | 1261823-31-7 | No data available (Predicted to be intermediate) | 2 |
| 2-Fluoro-4-formylbenzonitrile | 101048-76-4 | 276.4[7] | 3 |
Causality Behind the Predicted Elution Order:
The significant difference in boiling points between the 2,5- and 2,4- isomers can be attributed to intermolecular forces. The para-position of the formyl and cyano groups in the 2,4-isomer allows for more effective crystal lattice packing and stronger dipole-dipole interactions, leading to a higher boiling point. While no experimental boiling point is available for this compound, its ortho- and meta-substituted pattern would likely result in a boiling point intermediate to the other two isomers. Therefore, the predicted elution order on a standard non-polar GC column is: 2-Fluoro-5-formylbenzonitrile < this compound < 2-Fluoro-4-formylbenzonitrile .
Predicted Mass Spectral Fragmentation Patterns
Under electron ionization (EI) at 70 eV, aromatic molecules undergo characteristic fragmentation, providing a structural fingerprint. The fragmentation of fluoro-formylbenzonitrile isomers will be influenced by the presence of the aromatic ring, the formyl group, the nitrile group, and the fluorine atom.
General Fragmentation Pathways:
Aromatic aldehydes typically exhibit fragmentation through the loss of a hydrogen radical (-1 u) or the formyl radical (-29 u).[8][9] The nitrile group in aromatic nitriles is relatively stable, often leading to a prominent molecular ion.[10] The presence of a fluorine atom can lead to the loss of a fluorine radical (-19 u) or hydrogen fluoride (-20 u), although the C-F bond is strong.[11]
Predicted Fragmentation of this compound and its Isomers:
All three isomers have a molecular weight of 149.12 g/mol . Their mass spectra are expected to show a prominent molecular ion peak at m/z 149.
Diagram of the GC-MS Analytical Workflow:
Caption: A schematic overview of the GC-MS analytical workflow for the analysis of fluoro-formylbenzonitrile isomers.
Predicted Key Fragment Ions:
| m/z | Proposed Fragment | Rationale |
| 149 | [M] | Molecular Ion |
| 148 | [M-H] | Loss of the aldehydic hydrogen, a common fragmentation for aldehydes.[8][9] |
| 121 | [M-CO] | Loss of a neutral carbon monoxide molecule from the formyl group. |
| 120 | [M-CHO] | Loss of the formyl radical.[8][9] |
| 101 | [M-CHO-F] or [M-CO-HF] | Subsequent loss of fluorine or hydrogen fluoride from the [M-CHO] or [M-CO] fragment. |
| 92 | [C6H3F] | Benzene ring fragment with a fluorine atom. |
Differentiation through Minor Fragments:
While the major fragment ions are likely to be similar across the isomers, subtle differences in the relative intensities of these fragments can be expected due to the influence of the substituent positions on ion stability. For instance, the relative stability of the resulting radical cations after the initial fragmentation may differ, leading to variations in the abundance of certain fragment ions.
Detailed Experimental Protocol
This protocol provides a robust starting point for the GC-MS analysis of this compound and its isomers. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of each isomer (or the sample mixture) at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Injector: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-200.
-
Scan Speed: 2 scans/second.
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention times of the eluting peaks.
-
Extract the mass spectrum for each chromatographic peak.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectra with the predicted fragmentation patterns and, if available, with a reference library such as the NIST Mass Spectral Library.[12][13][14][15][16]
Trustworthiness and Self-Validation
The reliability of this analytical approach is ensured through several key practices:
-
Retention Time Confirmation: The consistent elution order of the isomers under the specified chromatographic conditions serves as a primary validation point.
-
Mass Spectral Matching: Comparison of the acquired mass spectra with predicted fragmentation patterns and library data provides a high degree of confidence in compound identification.
-
Use of Reference Standards: Whenever possible, the analysis of certified reference standards of each isomer is the gold standard for confirming retention times and mass spectra.
Conclusion
The successful GC-MS analysis of this compound and its positional isomers hinges on a combination of chromatographic separation and mass spectral interpretation. This guide provides a scientifically grounded framework for predicting the elution order and fragmentation patterns of these challenging isomers. By understanding the underlying principles of their gas-phase behavior and employing a robust experimental protocol, researchers and analytical scientists can confidently differentiate and identify these critical chemical entities, ensuring the integrity and quality of their work in drug discovery and development.
References
- 1. youtube.com [youtube.com]
- 2. 2-Fluoro-5-formylbenzonitrile, CAS No. 218301-22-5 - iChemical [ichemical.com]
- 3. 2-Fluoro-5-formylbenzonitrile CAS 218301-22-5 [homesunshinepharma.com]
- 4. 2-Fluoro-5-Formyl-benzonitrile - Protheragen [protheragen.ai]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. GCMS Section 6.11.4 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GCMS Section 6.17 [people.whitman.edu]
- 11. whitman.edu [whitman.edu]
- 12. Benzonitrile, 2-fluoro- [webbook.nist.gov]
- 13. 3-Cyanobenzaldehyde [webbook.nist.gov]
- 14. Benzonitrile, 3-fluoro- [webbook.nist.gov]
- 15. 3-Cyanobenzaldehyde [webbook.nist.gov]
- 16. 3-Cyanobenzaldehyde [webbook.nist.gov]
Efficacy of 2-Fluoro-3-formylbenzonitrile as a Pharmaceutical Intermediate: A Comparative Guide
This guide provides an in-depth comparative analysis of 2-Fluoro-3-formylbenzonitrile, a key intermediate in modern pharmaceutical synthesis. We will objectively evaluate its performance against a relevant alternative, 2-Chloro-3-formylbenzonitrile, within the context of synthesizing precursors for targeted therapies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental data to inform critical decisions in process development and molecular design.
Introduction: The Strategic Importance of Substituted Benzonitriles
In the landscape of pharmaceutical development, the selection of starting materials and intermediates is a critical determinant of the efficiency, scalability, and economic viability of a synthetic route. Benzonitrile derivatives, characterized by a cyano group on a benzene ring, are foundational building blocks for a multitude of therapeutic agents.[1] The strategic placement of additional functional groups, such as halogens and aldehydes, provides synthetic handles to construct complex molecular architectures.[2]
This compound (CAS 1261823-31-7) has emerged as a high-value intermediate, particularly in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib.[3][4] Its utility stems from the unique interplay of its three functional groups:
-
The Nitrile Group (-C≡N): A versatile precursor for amines, amides, or carboxylic acids, and a powerful electron-withdrawing group that influences the reactivity of the aromatic ring.[5]
-
The Formyl Group (-CHO): An electrophilic site ideal for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions.
-
The Fluorine Atom (-F): Its high electronegativity significantly modulates the electronic properties of the molecule, impacting reaction rates and regioselectivity. In the final drug molecule, fluorine can enhance metabolic stability and binding affinity.[6]
This guide will focus on a critical reaction step where the choice of halogen on the benzonitrile intermediate directly impacts the outcome: the synthesis of a heterocyclic core relevant to pharmaceutical targets.
Case Study: Synthesis of a Dihydrophthalazinone Core
A key step in the synthesis of several PARP inhibitors involves the condensation of a substituted formylbenzonitrile with hydrazine to form a dihydrophthalazinone ring system. This reaction serves as an excellent platform to compare the efficacy of this compound against its chlorinated analog, 2-Chloro-3-formylbenzonitrile.
Pathway A: The Fluorinated Route with this compound
The fluorine atom, being the most electronegative element, strongly withdraws electron density from the aromatic ring through the sigma framework (inductive effect). This electronic pull enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack by hydrazine.
-
Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (10.0 g, 67.1 mmol) and ethanol (150 mL).
-
Reagent Addition: While stirring at room temperature, add hydrazine hydrate (4.0 g, 80.4 mmol, 1.2 eq.) dropwise over 10 minutes.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to 0-5°C in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 50°C.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield 6-Fluoro-2H-phthalazin-1-one as a white to off-white solid.
The choice of ethanol as a solvent provides good solubility for the reactants and is easily removed. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the starting benzonitrile. The reaction proceeds via an initial nucleophilic addition of hydrazine to the aldehyde, followed by an intramolecular cyclization onto the nitrile group, and subsequent tautomerization to form the stable phthalazinone ring. The strong inductive effect of the fluorine atom accelerates the initial nucleophilic attack, which is often the rate-determining step.
References
A Comparative Guide to the Synthesis of 2-Fluoro-3-formylbenzonitrile: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Fluoro-3-formylbenzonitrile, a crucial building block in the synthesis of various pharmaceutical agents, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, offering experimental insights and a comprehensive cost-benefit analysis to inform your selection of the most appropriate method for your research and development needs.
Introduction to this compound and its Synthetic Importance
This compound is a substituted aromatic compound featuring a nitrile, a formyl group, and a fluorine atom. This unique combination of functional groups makes it a highly versatile intermediate in the synthesis of complex heterocyclic compounds, which are often the core scaffolds of modern pharmaceuticals. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, making fluorinated intermediates like this one particularly valuable.
The primary challenge in the synthesis of this compound lies in the regioselective introduction of the formyl group onto the 2-fluorobenzonitrile backbone. This guide will explore two principal strategies to achieve this transformation: direct formylation via ortho-lithiation and a two-step approach involving the oxidation of a methyl group.
Method 1: Ortho-lithiation and Formylation of 2-Fluorobenzonitrile
This method leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the ortho position, followed by quenching with an electrophilic formylating agent.
Mechanistic Rationale
The fluorine atom on the aromatic ring is an ortho-para director in electrophilic aromatic substitution. However, in the context of metalation, its electron-withdrawing nature acidifies the ortho-protons, making them susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF). The subsequent workup hydrolyzes the intermediate to afford the desired aldehyde. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over nucleophilic addition to the nitrile group.
Experimental Protocol
-
Dissolve 2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add N,N-dimethylformamide (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
A reported yield for this method is 59%[1].
Workflow Diagram
References
A Comparative Guide to the Biological Activity of Compounds Derived from Functionalized Benzonitriles
In the landscape of modern drug discovery, the rational design of small molecules with potent and selective biological activity is paramount. Functionalized benzonitriles serve as versatile scaffolds for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an in-depth comparison of the biological activities of two prominent classes of compounds conceptually derived from such precursors: quinazolines and quinolines. We will delve into their anticancer properties, supported by experimental data, and explore their potential in antimicrobial and anti-inflammatory applications. This analysis is further contextualized by comparing their performance against established therapeutic agents, offering researchers and drug development professionals a comprehensive overview of their potential.
The Rationale: From Benzonitrile Scaffolds to Bioactive Heterocycles
The strategic placement of reactive functional groups on a benzonitrile ring, such as a fluoro and a formyl group as seen in 2-Fluoro-3-formylbenzonitrile, provides a synthetic handle for the construction of fused heterocyclic systems. The electron-withdrawing nature of the nitrile and formyl groups, combined with the directing effects of the fluorine atom, facilitates nucleophilic substitution and cyclization reactions, paving the way for the synthesis of privileged structures like quinazolines and quinolines. These bicyclic systems are prevalent in numerous FDA-approved drugs, underscoring their importance in medicinal chemistry.
Anticancer Activity: A Head-to-Head Comparison
The fight against cancer necessitates the development of novel chemotherapeutic agents that can overcome the challenges of drug resistance and off-target toxicity. Both quinazoline and quinoline derivatives have emerged as promising candidates in this arena, primarily through their ability to inhibit key signaling pathways involved in cell proliferation and survival.
Quinazoline Derivatives: Potent Inhibitors of EGFR Signaling
A significant body of research has highlighted the anticancer potential of quinazoline derivatives. A notable study on a series of novel quinazoline compounds demonstrated their potent cytotoxic effects against human cervical cancer (HeLa) and triple-negative breast cancer (MDA-MB-231) cell lines.[1][2][3][4][5] The mechanism of action for many of these quinazoline-based anticancer agents is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK).[1] EGFR is a crucial transmembrane receptor that, upon activation, triggers downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and metastasis.[6] By binding to the ATP-binding site of the EGFR-TK domain, these quinazoline inhibitors prevent its autophosphorylation and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis.
The experimental data from the aforementioned study revealed that several synthesized quinazoline derivatives exhibited superior potency compared to the well-established EGFR inhibitor, Gefitinib.
Comparative Anticancer Activity Data
| Compound | Target Cell Line | IC50 (µM) |
| Quinazoline Derivative 21 | HeLa | 2.81[1][2][4][5] |
| MDA-MB-231 | 2.11[1][2][4][5] | |
| Quinazoline Derivative 22 | HeLa | 1.93[1][2][4][5] |
| MDA-MB-231 | 1.85[1][2][4][5] | |
| Quinazoline Derivative 23 | HeLa | 2.45[1][2][4][5] |
| MDA-MB-231 | 2.04[1][2][4][5] | |
| Gefitinib (Reference) | HeLa | 4.3[1][2][4][5] |
| MDA-MB-231 | 28.3[1][2][4][5] | |
| Doxorubicin (Alternative) | HeLa | ~0.1-1.0 |
| MDA-MB-231 | ~0.05-0.5 |
Note: IC50 values for Doxorubicin are approximate and can vary based on experimental conditions.
The data clearly indicates that quinazoline derivatives 21, 22, and 23 are significantly more potent than the standard drug Gefitinib against both HeLa and MDA-MB-231 cell lines.[1][2][4][5] This highlights the potential for further development of this class of compounds as next-generation anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
The determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro pharmacology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the appropriate cell culture medium. Replace the existing medium with the medium containing the compounds.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Expanding the Therapeutic Horizon: Antimicrobial and Anti-inflammatory Activities
While the anticancer properties of quinazoline and quinoline derivatives are well-documented, their therapeutic potential extends to other critical areas of medicine.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens poses a significant global health threat. Quinoline and quinazolinone derivatives have demonstrated promising antibacterial and antifungal activities.[7][8][9] Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of the fungal cell wall.[9] For instance, certain quinoline derivatives have shown excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[9]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Several quinoline and quinazoline derivatives have been investigated as anti-inflammatory agents.[1][10][11] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, or the inhibition of enzymes like cyclooxygenase (COX).[10] Fluorine-substituted benzo[h]quinazoline-2-amine derivatives, for example, have been shown to be potent NF-κB inhibitors with low toxicity.[10]
Synthesis of Bioactive Heterocycles: A Representative Protocol
The synthesis of these bioactive compounds often involves a multi-step process. While the highly potent quinazolines mentioned earlier were synthesized from 2-amino-5-methylbenzoic acid,[2][4][5] a generalizable approach for synthesizing quinoline derivatives from a 2-chloro-3-formylquinoline precursor is outlined below. This method is conceptually similar to what would be employed starting from this compound to access the quinoline core.
Synthesis of 2-Acetylfuro[2,3-b]quinolines from 2-Chloro-3-formylquinolines
This synthetic route involves a Cannizzaro reaction of 2-chloro-3-formylquinolines, followed by condensation and cyclization to yield the final furo[2,3-b]quinoline product, a scaffold known for its biological activities.
Caption: Synthetic pathway to furo[2,3-b]quinolines.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of the biological activities of quinazoline and quinoline derivatives, two important classes of heterocyclic compounds accessible from functionalized benzonitrile precursors. The potent anticancer activity of quinazoline derivatives, particularly their superiority over the established drug Gefitinib, underscores their potential as next-generation therapeutics. Furthermore, the broad-spectrum antimicrobial and anti-inflammatory activities of both quinoline and quinazoline scaffolds highlight their versatility and promise for addressing a range of unmet medical needs.
The provided experimental protocols and synthetic schemes offer a practical framework for researchers in the field. Future investigations should focus on elucidating the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as on exploring their in vivo efficacy and safety profiles. The continued exploration of these privileged scaffolds holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apjhs.com [apjhs.com]
- 9. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for the Quantification of 2-Fluoro-3-formylbenzonitrile
This guide provides a comprehensive, in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2-Fluoro-3-formylbenzonitrile, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the reliability of our analytical data is the bedrock of our work. A validated analytical method is not merely a regulatory requirement; it is a guarantee of data integrity, ensuring that measurements are accurate, reproducible, and fit for purpose.[1][2][3]
This document eschews a rigid template in favor of a narrative that mirrors the logical progression of method development and validation in a real-world laboratory setting. We will explore the causality behind experimental choices, compare a newly optimized method against a common alternative, and present the supporting data to validate our final recommendation. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6]
The Analyte and the Analytical Challenge
This compound (C₈H₄FNO, MW: 149.12) is a substituted benzonitrile derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[7] Its purity and concentration in reaction mixtures and as a raw material must be precisely controlled to ensure the safety and efficacy of the final drug product.
The analytical challenge lies in developing a method that is not only accurate and precise but also specific enough to distinguish the analyte from potential process impurities, starting materials, or degradation products.[5] Furthermore, the method must be robust enough to withstand the minor variations inherent in routine laboratory use across different instruments, analysts, and environments.[8][9]
Strategy: Method Development and Comparison
Based on the physicochemical properties of this compound (an aromatic compound with moderate polarity), a reversed-phase HPLC (RP-HPLC) approach with UV detection is the most logical starting point.[3][10]
To provide a meaningful comparison, this guide validates and contrasts two distinct RP-HPLC methods:
-
Method A (Optimized C18 Method): This proposed method utilizes a modern, high-efficiency C18 column with a simple acetonitrile/water mobile phase. It is designed for optimal peak symmetry, resolution, and a shorter run time, reflecting a well-developed procedure.
-
Method B (Alternative Phenyl-Hexyl Method): This method employs a Phenyl-Hexyl stationary phase, which offers different selectivity based on π-π interactions with the analyte's aromatic ring. This represents a plausible alternative that might be explored during initial method development.
The Validation Framework: An Overview
Method validation is a systematic process that confirms the reliability of an analytical procedure.[10] The core parameters, as stipulated by ICH guidelines, form a self-validating system where each test provides confidence in the method's overall performance.[4][11][12]
Caption: Logical workflow for HPLC method validation.
Experimental Protocols
Here we detail the step-by-step methodologies for preparing solutions and executing the validation for both Method A and Method B.
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water, 18.2 MΩ·cm.
-
Buffer (for Method B): Potassium phosphate monobasic, analytical grade.
Standard and Sample Preparation
-
Diluent Preparation: For both methods, a mixture of Acetonitrile:Water (50:50, v/v) was used as the diluent.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to achieve concentrations ranging from 1 µg/mL to 150 µg/mL. For accuracy and precision studies, prepare solutions at 50, 100, and 150 µg/mL.
Chromatographic Conditions
| Parameter | Method A (Optimized C18 Method) | Method B (Alternative Phenyl-Hexyl Method) |
| Column | Waters XBridge C18, 2.5 µm, 4.6 x 75 mm | Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 4.6 x 100 mm |
| Mobile Phase | Isocratic: 55% Acetonitrile, 45% Water | Isocratic: 60% Methanol, 40% (10mM KH₂PO₄, pH 3.5) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
| Detection λ | 254 nm | 254 nm |
| Run Time | 5 minutes | 8 minutes |
Comparative Validation Data
The following tables summarize the performance of each method across the key validation parameters.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[13][14] This was evaluated by spiking the analyte solution with known impurities and observing for co-elution.
| Method | Resolution (Rs) from Nearest Impurity | Peak Purity Index | Result |
| Method A | > 2.5 | > 0.999 | Pass |
| Method B | 1.8 | > 0.998 | Marginal Pass |
Scientist's Note: Method A demonstrates superior resolving power, providing a greater safety margin for separating the analyte from potential interferences. A resolution of >2.0 is generally considered baseline separation.[4]
Linearity and Range
Linearity is the method's ability to produce results directly proportional to the analyte's concentration over a given range.[15][16][17]
| Method | Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Method A | 1.0 - 150.0 | y = 45821x + 1250 | 0.9998 |
| Method B | 1.0 - 150.0 | y = 39985x + 9870 | 0.9991 |
Scientist's Note: Both methods exhibit excellent linearity, as indicated by an r² value > 0.999.[18] Method A's lower y-intercept suggests less baseline noise or bias at the lower end of the range. The range is established from the LOQ to 150% of the target concentration (100 µg/mL).[17][19]
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value.[19] It was determined by analyzing samples spiked with the analyte at three concentration levels (n=3 at each level).
| Method | 50 µg/mL (n=3) | 100 µg/mL (n=3) | 150 µg/mL (n=3) |
| Method A | 99.8% ± 0.4% | 100.3% ± 0.2% | 100.1% ± 0.3% |
| Method B | 98.2% ± 0.9% | 99.5% ± 0.7% | 101.5% ± 0.6% |
Acceptance Criteria: Mean recovery of 98.0% - 102.0%.[2][19] Scientist's Note: Method A provides consistently higher and more precise recovery across the tested range, indicating superior accuracy.
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly.[2] It is assessed at two levels:
-
Repeatability (Intra-day): Six replicate injections of the 100 µg/mL standard.
-
Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.
| Method | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Method A | 0.35% | 0.58% |
| Method B | 0.89% | 1.35% |
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[12][19] Scientist's Note: Method A is significantly more precise than Method B, with RSD values well below the typical acceptance limit of 2%. This high level of precision is crucial for reliable quality control.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15][20][21] They are often calculated based on the standard deviation of the response and the slope of the calibration curve.[22][23]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| Method A | 0.28 | 0.85 |
| Method B | 0.45 | 1.36 |
Scientist's Note: Method A's lower LOD and LOQ demonstrate its superior sensitivity, making it more suitable for detecting trace-level impurities if required. The established LOQ was experimentally verified to have acceptable precision and accuracy.[20][24]
Robustness: A Test of Method Reliability
A robust method remains unaffected by small, deliberate variations in its parameters, indicating its reliability for routine use.[8][9][25] We tested robustness by varying key parameters and observing the effect on peak area and retention time.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ijrpr.com [ijrpr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. chemscene.com [chemscene.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. actascientific.com [actascientific.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. researchgate.net [researchgate.net]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. youtube.com [youtube.com]
- 22. Determine limits of detection LOD and limits of quantification LOQ - How To [mtc-usa.com]
- 23. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 2-Fluoro-3-formylbenzonitrile
Abstract
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable research. 2-Fluoro-3-formylbenzonitrile is a key building block in the synthesis of various pharmaceutical compounds, making its quality a critical parameter. This guide provides a comprehensive framework for benchmarking the purity of commercially available this compound. We will delve into the rationale behind choosing orthogonal analytical techniques, provide detailed, adaptable protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR), and present a strategy for interpreting the comparative data. This guide is designed to empower the end-user to make informed decisions when selecting a supplier and to ensure the quality and consistency of their research outcomes.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (CAS No. 1261823-31-7) is a substituted aromatic compound whose utility in medicinal chemistry is growing. The presence of three distinct functional groups—a nitrile, a formyl (aldehyde), and a fluoro group—makes it a versatile scaffold for constructing complex molecular architectures. However, the synthetic routes to produce this intermediate can introduce various impurities, including starting materials, by-products, isomers, and degradation products.[1][2]
The impact of such impurities cannot be overstated. They can lead to:
-
Reduced yields in subsequent synthetic steps.[3]
-
The formation of unwanted and potentially toxic side products.[4]
-
Inconsistent results and difficulties in purification.
-
Compromised safety and efficacy of the final active pharmaceutical ingredient (API).[4][5]
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances.[6][7][8] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making a thorough understanding of a starting material's purity profile not just good science, but a regulatory necessity.[6][9] This guide, therefore, advocates for a multi-pronged, or orthogonal, analytical approach to provide a comprehensive and trustworthy assessment of purity.[6][7]
Understanding the Impurity Landscape
While specific impurity profiles are often proprietary to the manufacturer, an understanding of the likely synthetic pathways allows us to predict potential impurities. A plausible synthesis of this compound could involve the formylation of 2-fluorobenzonitrile or the cyanation of a suitable 2-fluoro-3-halobenzaldehyde. Based on analogous syntheses for its isomers, potential impurities could include:
-
Starting Materials: Unreacted 2-fluorobenzonitrile or a 2-fluoro-3-halobenzaldehyde.
-
Positional Isomers: Compounds like 2-fluoro-5-formylbenzonitrile or other isomers formed during non-selective formylation steps.[10]
-
By-products: Compounds resulting from side reactions, such as over-oxidation of the aldehyde to a carboxylic acid (2-fluoro-3-cyanobenzoic acid) or reduction to an alcohol (2-fluoro-3-(hydroxymethyl)benzonitrile).
-
Degradation Products: Benzaldehyde derivatives can be sensitive to light and oxidation.[4] The nitrile group can also be susceptible to hydrolysis under certain pH conditions, potentially leading to the corresponding amide or carboxylic acid.[11][12]
-
Residual Solvents: Solvents used during synthesis and purification.
The Principle of Orthogonal Analysis
Relying on a single analytical technique can lead to a skewed or incomplete picture of a sample's purity. For instance, an impurity might co-elute with the main peak in an HPLC analysis or be thermally unstable and thus not detectable by GC. An orthogonal approach, which employs multiple analytical methods based on different chemical and physical principles, provides a more robust and reliable assessment.[6][9] For this guide, we will focus on a powerful triad of techniques: HPLC, GC-MS, and qNMR.
Caption: Orthogonal approach for comprehensive purity assessment.
Experimental Protocols
The following protocols are designed as robust starting points. As with any analytical method, they must be properly validated for your specific instrumentation and intended use, following guidelines such as ICH Q2(R2).[5][13][14]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power for a wide range of compounds.[15][16]
Rationale for Experimental Choices:
-
Column: A C18 column is a versatile, non-polar stationary phase suitable for retaining aromatic compounds like our analyte.
-
Mobile Phase: A gradient of water and acetonitrile allows for the elution of compounds with a range of polarities. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is added to sharpen peaks by ensuring that any acidic or basic functional groups are consistently protonated.
-
Detector: A photodiode array (PDA) detector is crucial. It not only quantifies peaks at a specific wavelength but also provides UV spectra for each peak, which can be used to assess peak purity and help in the tentative identification of impurities.[1][17]
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B
-
20-23 min: 90% B
-
23-23.1 min: 90% to 30% B
-
23.1-28 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 254 nm for quantification, with spectral acquisition from 200-400 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
Caption: General workflow for HPLC purity analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC, as it separates compounds based on their volatility and boiling point. It is particularly effective for identifying volatile and semi-volatile impurities and provides structural information through mass spectrometry.[8][18]
Rationale for Experimental Choices:
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good general-purpose choice for separating a variety of aromatic compounds.
-
Injector: Split injection is used to avoid overloading the column with the main component, allowing for better quantification of trace impurities.
-
Oven Program: A temperature ramp allows for the separation of compounds with different boiling points.
-
Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak), which is invaluable for impurity identification.
Experimental Protocol:
-
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer (e.g., a quadrupole MS).
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a GC-grade solvent like Dichloromethane or Ethyl Acetate.
Method 3: Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[19] Its power lies in the fact that the signal intensity is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR).[20]
Rationale for Experimental Choices:
-
Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, soluble in the chosen NMR solvent, and have at least one resonance signal that is well-resolved from any analyte signals.[19][21] Maleic acid is a good candidate for polar solvents like DMSO-d₆, as its olefinic protons are in a relatively clear region of the spectrum. 1,4-Bis(trimethylsilyl)benzene (BTMSB) is suitable for non-polar solvents like CDCl₃.[22]
-
Acquisition Parameters: To ensure accurate quantification, NMR acquisition parameters must be set to allow for full relaxation of all protons between scans. This means using a long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of any proton of interest.[19] A 90° pulse angle is used to ensure maximum signal generation.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Internal Standard: Maleic Acid (high purity, certified).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh (to 0.01 mg) approximately 15 mg of this compound into an NMR tube.
-
Accurately weigh (to 0.01 mg) approximately 10 mg of Maleic Acid into the same NMR tube.
-
Add approximately 0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
-
-
NMR Acquisition Parameters (example for 400 MHz):
-
Pulse Program: Standard 90° pulse sequence.
-
Relaxation Delay (D1): 30 seconds (this should be determined experimentally by measuring the T1 of the slowest-relaxing proton).
-
Number of Scans (NS): 16 or higher for good signal-to-noise.
-
Acquisition Time (AQ): At least 4 seconds.
-
-
Data Processing:
-
Apply an exponential window function with minimal line broadening (e.g., 0.3 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum carefully.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard (the two olefinic protons of maleic acid).
-
-
Purity Calculation: Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 149.12 g/mol ; Maleic Acid: 116.07 g/mol )
-
m = mass
-
Puritystd = Purity of the internal standard (as a percentage)
-
Data Presentation and Interpretation: A Hypothetical Comparison
To illustrate how to present the findings, let's consider a hypothetical analysis of three commercial batches of this compound.
Table 1: Comparative Purity Data from Orthogonal Analysis
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White Crystalline Solid | Off-white Powder | Pale Yellow Solid |
| HPLC Purity (Area %) | 99.85% | 98.72% | 99.51% |
| Number of Impurities (HPLC >0.05%) | 2 | 5 | 3 |
| GC-MS Purity (Area %) | 99.81% | 98.65% | 99.45% |
| Major Impurity (GC-MS ID) | Isomer (0.11%) | Starting Material (0.85%) | By-product (0.25%) |
| qNMR Purity (%w/w) | 99.7% ± 0.4% | 98.5% ± 0.5% | 99.3% ± 0.4% |
Interpretation of Results:
-
Supplier A: Shows the highest purity across all three methods. The close agreement between HPLC, GC-MS, and qNMR results provides high confidence in the purity assessment. The main impurity is a positional isomer, which may or may not be problematic depending on the subsequent chemistry.
-
Supplier B: Shows significantly lower purity. The high level of a starting material impurity (0.85%) is a major concern, suggesting incomplete reaction or poor purification. The discrepancy between the area % from chromatography and the weight % from qNMR is still relatively small, indicating that most impurities have a similar response factor to the main compound in HPLC and GC.
-
Supplier C: Presents high purity, but lower than Supplier A. The presence of a by-product suggests a potential issue with reaction control. The pale yellow color may be indicative of trace, colored impurities not fully resolved or quantified.
Caption: Decision workflow for supplier selection.
Conclusion: Establishing a Gold Standard for Quality
Benchmarking the purity of critical reagents like this compound is not a trivial exercise; it is an essential component of robust scientific and drug development programs. By employing an orthogonal analytical strategy encompassing HPLC, GC-MS, and qNMR, researchers can gain a comprehensive understanding of material quality that transcends a simple percentage on a supplier's certificate of analysis.
This guide provides the foundational protocols and logical framework to conduct such a comparison. The causality behind each experimental choice is grounded in established analytical principles to ensure trustworthy and self-validating results. Ultimately, investing the time to rigorously assess the purity of this key intermediate will pay dividends in the form of more reliable, reproducible, and defensible scientific outcomes.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. WO2012071684A1 - Heterocyclic derivatesï¼preparation processes and medical uses thereof - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 4-Fluoro-3-cyanobenzaldehyde | CymitQuimica [cymitquimica.com]
- 11. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Benzonitrile - enviPath Visualization [osbornelab.manchester.edu]
- 13. pharmtech.com [pharmtech.com]
- 14. ijarsct.co.in [ijarsct.co.in]
- 15. benchchem.com [benchchem.com]
- 16. helixchrom.com [helixchrom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ERIC - EJ1316439 - Gas Chromatography-Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products, Journal of Chemical Education, 2021-Nov [eric.ed.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 21. researchgate.net [researchgate.net]
- 22. bipm.org [bipm.org]
Safety Operating Guide
Navigating the Disposal of 2-Fluoro-3-formylbenzonitrile: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of surplus and waste chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-3-formylbenzonitrile, a compound whose unique chemical structure demands a nuanced approach to waste management. Our focus is to provide not just a set of instructions, but a framework of understanding, empowering researchers to make informed decisions that protect themselves, their colleagues, and the environment.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 1261823-31-7) is a halogenated aromatic nitrile, a class of compounds that often exhibit toxicological properties.[1] The Safety Data Sheet (SDS) is the primary source for this critical information.
A review of the available safety data indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] This hazard profile unequivocally classifies it as a hazardous waste, necessitating a disposal route that is isolated from standard waste streams.
Core Principles of Halogenated Nitrile Disposal
The presence of both a halogen (fluorine) and a nitrile group in the same molecule dictates the fundamental principles of its disposal. Halogenated organic compounds are often resistant to biodegradation and can persist in the environment.[3] Nitriles can release toxic hydrogen cyanide gas under certain conditions, such as in the presence of strong acids. Therefore, the primary goal of the disposal procedure is to ensure the complete destruction of the molecule in a controlled and safe manner, which is typically achieved through high-temperature incineration.[4]
It is imperative that this compound waste is never disposed of down the sanitary sewer. This is not only due to its inherent toxicity but also because it can interfere with the biological processes used in wastewater treatment plants.
Detailed Disposal Protocol for this compound
This protocol is designed to be a comprehensive workflow, from the point of waste generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling of this compound, including its disposal, must be conducted within a certified chemical fume hood to minimize the risk of inhalation. Standard PPE for handling this compound includes:
-
Gloves: Nitrile gloves are recommended. For extensive handling, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Liquid Waste: If this compound is dissolved in a solvent, the entire solution is considered hazardous waste. This waste stream must be segregated based on the solvent type:
-
Halogenated Solvent Waste: If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Waste" container.[5][6]
-
Non-Halogenated Solvent Waste: If dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), it should be collected in a "Non-Halogenated Organic Waste" container. While the solvent itself is non-halogenated, the presence of the fluorinated compound necessitates its treatment as halogenated waste by the disposal facility. Clear labeling is critical.
-
-
Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated gloves, must be disposed of as solid hazardous waste. These should be collected in a lined, designated hazardous waste bin within the fume hood.
Step 3: Labeling and Temporary Storage
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. The container must be kept sealed at all times, except when adding waste.
Temporarily store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to mitigate the impact of any potential leaks.
Step 4: Arranging for Final Disposal
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal vendor. Do not attempt to treat or neutralize the waste in the laboratory, as this can lead to the generation of more hazardous byproducts.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Assess the Spill: For a small, manageable spill of solid material, and if you are trained to do so, proceed with cleanup. For large spills or any spill of a solution, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Cleanup of Small Solid Spills: Wearing appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust. Carefully scoop the mixture into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the decontamination materials as hazardous waste.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Harmful if swallowed, inhaled, or in contact with skin; skin and eye irritant.[2] |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the halogenated organic compound.[4] |
| In-Lab Treatment | Not Recommended | Risk of generating toxic byproducts (e.g., hydrogen cyanide). |
| Sewer Disposal | Strictly Prohibited | Environmental persistence and toxicity to aquatic life. |
| Solid Waste Container | Labeled, sealed HDPE | Chemical compatibility and safety. |
| Liquid Waste Segregation | Halogenated vs. Non-Halogenated | Compliance with waste disposal vendor requirements.[5][6] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Conclusion
The responsible management of chemical waste is a cornerstone of a safe and sustainable research enterprise. By adhering to the detailed procedures outlined in this guide for the disposal of this compound, researchers can ensure they are not only compliant with regulations but are also upholding their ethical responsibility to protect the scientific community and the wider environment. This proactive approach to safety and disposal is not a peripheral task but an integral part of the scientific process itself.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1261823-31-7 [sigmaaldrich.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. epfl.ch [epfl.ch]
- 6. ptb.de [ptb.de]
Mastering the Safe Handling of 2-Fluoro-3-formylbenzonitrile: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. 2-Fluoro-3-formylbenzonitrile, a key building block in synthetic chemistry, presents a specific hazard profile that necessitates a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a deep, experience-based framework for handling this compound, ensuring the protection of personnel and the integrity of our research.
Part 1: Immediate Hazard Assessment
This compound (CAS No. 1261823-31-7) is a trifunctional aromatic compound containing nitrile, aldehyde, and fluoro-substituents.[1] This unique structure informs its reactivity and toxicological profile. The primary hazards, as defined by the Globally Harmonized System (GHS), are significant and demand immediate attention.[1][2]
GHS Hazard Profile Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS data from multiple suppliers and databases.[1][2][3][4][5][6]
The core directive from this profile is clear: exposure via all routes—ingestion, skin contact, and inhalation—is harmful. The presence of the nitrile group (-C≡N) is of particular concern. While not all nitriles are as acutely toxic as inorganic cyanides, many can cause adverse health effects through various mechanisms.[7][8] Therefore, our protocols must be designed to prevent any direct contact.
Part 2: Personal Protective Equipment (PPE) - A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist; it's a dynamic risk assessment. The causality behind each choice is rooted in preventing the exposure routes identified above. Standard laboratory attire (long pants, closed-toe shoes) is the baseline upon which the following mandatory PPE is added.
1. Hand Protection: The Primary Barrier
-
Mandatory: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a common and appropriate choice for incidental contact with a wide range of chemicals.[9]
-
Expert Insight: For procedures involving larger quantities, risk of splash, or prolonged handling, double-gloving or selecting a more robust glove material like butyl rubber is a prudent, field-proven measure.[7] Always inspect gloves for tears or pinholes before use. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate chemical waste stream.
2. Eye and Face Protection: Shielding Against Splashes and Vapors
-
Mandatory: Safety glasses with side shields are the absolute minimum. However, due to the compound's classification as a serious eye irritant (H319), chemical splash goggles are strongly recommended.[8][10][11] This is a critical upgrade in protection.
-
Best Practice: When handling quantities greater than a few grams or when a splash hazard is significant (e.g., during transfers or solution preparations), a full-face shield should be worn in addition to safety goggles.[7] This provides a necessary layer of protection for the entire face.
3. Skin and Body Protection: Preventing Dermal Absorption
-
Mandatory: A standard, fully-fastened laboratory coat must be worn at all times.[9]
-
Procedural Enhancement: For tasks with a higher risk of spills or splashes, consider using a chemical-resistant apron over the lab coat. Contaminated work clothes should be removed promptly and laundered by personnel trained in handling hazardous materials.[12]
4. Respiratory Protection: Controlling Inhalation Hazards
-
Causality: Since this compound is harmful if inhaled and can cause respiratory irritation, all handling of the solid powder or its solutions must be conducted within a certified chemical fume hood to minimize vapor and dust concentrations.[6][8][11][12]
-
When Respirators are Required: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required.[8][11] The specific type of respirator and cartridge should be determined by a qualified industrial hygienist based on the specific workplace conditions, as mandated by OSHA standard 29 CFR 1910.134.[7][8]
Part 3: Operational and Disposal Plans
A self-validating safety protocol extends from the moment the chemical enters the lab to its final disposal.
Workflow for Handling this compound
Caption: Step-by-step workflow for safely handling the compound.
Emergency Procedures: A Trustworthy Response System
In the event of an exposure, immediate and correct action is critical. All laboratory personnel must be trained on these procedures.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]
-
Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes.[15] Remove all contaminated clothing while under a safety shower.[14] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air at once.[15] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[5][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.[8][15]
Spill Response
For any spill, evacuate personnel from the immediate area. Do not attempt to clean up a large spill or any spill without the proper training and PPE.
Caption: Decision tree for responding to a chemical spill.
Disposal Plan: Environmental Stewardship
Chemical waste management is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.[16]
-
Segregation: Do not mix this waste with other streams unless compatible. It should be collected in a dedicated, properly labeled hazardous waste container. Given its composition, it may be classified as both a nitrile-containing and a halogenated waste stream, depending on institutional guidelines.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full chemical inventory of its contents.[17][18]
-
Storage: Waste containers must be kept tightly closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA).[16][18]
-
Pickup: Follow your institution's procedures for hazardous waste pickup by Environmental Health & Safety (EHS) personnel.[16][18]
Empty Container Disposal: A container that held this chemical is not "empty" until it has been triple-rinsed with a suitable solvent.[19] The rinsate must be collected and disposed of as hazardous waste.[19] Only after proper decontamination can the container be recycled or discarded.[17]
By integrating these expert-driven protocols into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the groundbreaking research you perform.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. canterbury.ac.nz [canterbury.ac.nz]
- 18. youtube.com [youtube.com]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
